Technical Documentation Center

3-(Oxan-4-yl)prop-2-ynoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Oxan-4-yl)prop-2-ynoic acid
  • CAS: 1344373-23-4

Core Science & Biosynthesis

Foundational

3-(Oxan-4-yl)prop-2-ynoic acid chemical structure and properties

Title: Targeted Covalent Inhibition via Substituted Propiolamides: A Technical Guide to 3-(Oxan-4-yl)prop-2-ynoic Acid Executive Summary The landscape of targeted covalent inhibitors (TCIs) has evolved significantly beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Targeted Covalent Inhibition via Substituted Propiolamides: A Technical Guide to 3-(Oxan-4-yl)prop-2-ynoic Acid

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has evolved significantly beyond traditional acrylamide-based warheads. As the field targets increasingly complex or shallow binding pockets—such as those found in GPX4 (for ferroptosis induction) or SETD8 (epigenetic regulation)—there is a critical need for tunable electrophiles. 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4), also known as 3-(tetrahydro-2H-pyran-4-yl)propiolic acid, has emerged as a premier building block for synthesizing substituted propiolamide warheads[1].

By appending the tetrahydropyran (oxan-4-yl) moiety directly to the alkyne, medicinal chemists can precisely attenuate the electrophilicity of the propiolamide. This internal alkyne configuration reduces off-target proteome reactivity compared to terminal alkynes, while maintaining sufficient reactivity to engage hyper-nucleophilic cysteine or selenocysteine residues[2]. This whitepaper details the physicochemical properties, synthetic protocols, and target validation workflows required to leverage this building block in modern drug discovery.

Chemical Structure and Physicochemical Properties

Before incorporating 3-(Oxan-4-yl)prop-2-ynoic acid into a synthetic pipeline, it is essential to understand its baseline properties. The oxane ring enhances the aqueous solubility of the resulting inhibitor compared to highly lipophilic cycloalkyl or aryl substituents, making it highly favorable for oral bioavailability and ADMET optimization.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 3-(Oxan-4-yl)prop-2-ynoic acid
Synonyms 3-(tetrahydro-2H-pyran-4-yl)propiolic acid[3]
CAS Number 1344373-23-4[4]
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol [4]
SMILES String O=C(O)C#CC1CCOCC1
Physical Form White to off-white powder[5]
Storage Conditions Room Temperature (RT) or 4 °C, desiccated[5]

Mechanistic Insights: Propiolamides as Covalent Warheads

The pharmacological efficacy of a TCI is governed by the delicate balance between its reversible binding affinity ( Ki​ ) and its covalent inactivation rate ( kinact​ ). Propiolamides undergo a Michael addition with nucleophilic thiolate (Cys) or selenolate (Sec) anions.

The choice to use 3-(Oxan-4-yl)prop-2-ynoic acid over an unsubstituted propiolic acid is rooted in steric and electronic tuning . Terminal propiolamides are highly reactive and can lead to indiscriminate alkylation, resulting in off-target toxicity[6]. By substituting the terminal position with an oxan-4-yl group, the alkyne becomes an internal electrophile. The electron-donating inductive effect of the alkyl linkage slightly reduces the partial positive charge on the β -carbon, while the steric bulk of the tetrahydropyran ring restricts the trajectory of incoming nucleophiles. This ensures that the covalent bond only forms when the inhibitor is perfectly oriented within the target's active site[2].

G TCI Targeted Covalent Inhibitor (Oxan-4-yl Propiolamide) Reversible Non-Covalent Complex (Reversible Binding) TCI->Reversible Kd (Affinity-driven) Target Target Protein (Nucleophilic Cys/Sec) Target->Reversible Kd Transition Michael Addition (Transition State) Reversible->Transition k_inact (Proximity-driven) Irreversible Irreversible Adduct (Stable Thioether Bond) Transition->Irreversible Covalent Inactivation

Figure 1: Kinetic pathway of targeted covalent inhibition via Michael addition to a substituted propiolamide.

Table 2: Comparative Reactivity of Covalent Warheads

Warhead TypeTarget ResidueIntrinsic ReactivityOff-Target RiskPrimary Application
Acrylamide CysteineModerateLow to ModerateKinase Inhibitors (e.g., Osimertinib)
Terminal Propiolamide Cys / SecVery HighHighTool compounds, highly resistant mutants
Oxan-4-yl Propiolamide Cys / SecTuned (Moderate)LowGPX4 (Ferroptosis)[2], SETD8[7]

Synthetic Methodologies and Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific checkpoints to verify intermediate integrity.

Protocol A: De Novo Synthesis of 3-(Oxan-4-yl)prop-2-ynoic acid

If the building block is not sourced commercially, it can be synthesized via the homologation of tetrahydro-2H-pyran-4-carbaldehyde.

Causality & Rationale: We utilize the Corey-Fuchs reaction followed by lithium-halogen exchange and carboxylation. The strict temperature control (-78 °C) during the addition of n-BuLi is critical; elevated temperatures will cause the alkyne anion to abstract protons from the solvent or induce ring-opening of the oxane moiety.

Step-by-Step Procedure:

  • Dibromoalkene Formation: To a solution of triphenylphosphine (2.0 eq) and CBr₄ (1.0 eq) in anhydrous DCM at 0 °C, add tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq). Stir for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the aldehyde.

  • Alkyne Generation: Isolate the 4-(2,2-dibromovinyl)tetrahydro-2H-pyran. Dissolve in anhydrous THF and cool to -78 °C under N₂. Slowly add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature for 30 minutes to ensure complete elimination to the terminal alkyne.

  • Carboxylation: Recool the reaction mixture to -78 °C. Bubble rigorously dried CO₂ gas through the solution for 1 hour.

    • Causality: Gaseous CO₂ is preferred over dry ice to prevent the introduction of adventitious moisture, which would quench the acetylide anion to yield the terminal alkyne instead of the acid.

  • Workup: Quench with 1M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization to yield 3-(oxan-4-yl)prop-2-ynoic acid.

Protocol B: Amide Coupling to Generate Covalent Warheads

This protocol describes the installation of the 3-(oxan-4-yl)prop-2-ynoic acid onto a target-binding amine scaffold.

Causality & Rationale: We select HATU and DIPEA over standard EDC/HOBt. Alkynoic acids are electron-deficient and prone to decarboxylation or unwanted Michael addition by nucleophilic solvents if activated too slowly. HATU provides rapid kinetics, minimizing these side reactions.

Step-by-Step Procedure:

  • Activation: Dissolve 3-(oxan-4-yl)prop-2-ynoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at RT for 10 minutes.

    • Validation Check: The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the primary or secondary amine scaffold (1.0 eq) dissolved in a minimal amount of DMF. Stir at RT for 2 hours.

  • Quench & Isolate: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry and concentrate.

  • Validation: Analyze via LC-MS. The target mass [M+H]+ should be observed without the +18 Da adduct (which would indicate hydration of the alkyne).

Target Engagement and Validation Workflows

Validating that the synthesized oxan-4-yl propiolamide engages its target covalently and selectively is the most critical phase of TCI development[6].

1. Intact Protein Mass Spectrometry (Verification of 1:1 Stoichiometry) To prove covalent modification, incubate the purified recombinant target protein (e.g., SETD8 or GPX4) with a 5-fold molar excess of the inhibitor for 2 hours. Analyze via LC-TOF-MS.

  • Causality: You must observe a mass shift corresponding exactly to the molecular weight of the inhibitor. If mass shifts of or the inhibitor mass are observed, the warhead is too reactive (non-specific multi-alkylation), indicating the need for a bulkier substituent than oxan-4-yl.

2. Activity-Based Protein Profiling (ABPP) To assess proteome-wide selectivity, treat live cells with the inhibitor, lyse, and then chase with a broad-spectrum reactive probe (e.g., an alkyne-tagged iodoacetamide)[8].

  • Causality: The covalent inhibitor will block its specific target site. Upon click-chemistry visualization (using a fluorophore) or MS proteomics, the specific target band will disappear (competitive labeling), validating on-target engagement in a complex biological matrix.

G SM Tetrahydro-2H-pyran-4-carbaldehyde Alkyne 4-Ethynyltetrahydro-2H-pyran SM->Alkyne Corey-Fuchs Homologation Acid 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4) Alkyne->Acid 1. n-BuLi  2. CO2 Quench Coupling Amide Coupling (HATU, DIPEA, Target Amine) Acid->Coupling Warhead Installation TCI Oxan-4-yl Propiolamide TCI Coupling->TCI LC-MS Validation Validation Target Engagement (Intact MS & ABPP) TCI->Validation Proteomic Profiling

Figure 2: End-to-end workflow from precursor synthesis to proteomic validation of the covalent inhibitor.

Conclusion

The integration of 3-(oxan-4-yl)prop-2-ynoic acid into the medicinal chemist's toolkit represents a sophisticated approach to covalent drug design. By leveraging the steric and electronic properties of the tetrahydropyran ring, researchers can synthesize substituted propiolamides that strike the optimal balance between reactivity and selectivity. When coupled with rigorous, self-validating synthetic protocols and state-of-the-art chemoproteomic validation, this building block is poised to unlock previously "undruggable" targets across oncology, epigenetics, and inflammatory diseases.

References

  • NextSDS. 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Retrieved from[Link]

Sources

Exploratory

biological activity of oxanyl alkynoic acids in drug discovery

Unlocking the Pharmacological Potential of Oxanyl Alkynoic Acids: A Technical Guide for Drug Discovery The Chemical Architecture of Oxanyl Alkynoic Acids In the landscape of modern drug discovery, tuning the physicochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacological Potential of Oxanyl Alkynoic Acids: A Technical Guide for Drug Discovery

The Chemical Architecture of Oxanyl Alkynoic Acids

In the landscape of modern drug discovery, tuning the physicochemical properties of a pharmacophore is as critical as defining its target affinity. Oxanyl alkynoic acids represent a highly versatile class of compounds characterized by an aliphatic chain containing a carbon-carbon triple bond (alkynoic acid) conjugated to an oxanyl ring (the IUPAC designation for a tetrahydropyranyl, or THP, moiety).

This architecture provides a dual-functionality system:

  • The Alkynoic Acid Warhead: The terminal carboxylate offers essential electrostatic interactions and hydrogen bonding, while the rigid alkyne acts as a Michael acceptor, a substrate mimic, or a transition-metal coordinating handle.

  • The Oxanyl Modulator: The saturated six-membered oxygen heterocycle serves as a tunable lipophilic domain. It alters the partition coefficient (LogP), enhances membrane permeability, and provides steric bulk to prevent unwanted off-target interactions. Synthetically, it acts as a robust protecting group that withstands highly basic conditions during lead optimization.

Core Biological Activities and Target Engagement

Antimicrobial Activity via Enzyme Inhibition

Alkynoic acids are potent inhibitors of critical bacterial and parasitic enzymes. Specifically, 2-alkynoic acids function as competitive 1[1] in Mycobacterium tuberculosis. They mimic the natural 2-alkenoyl-ACP intermediate, ultimately forming a dead-end covalent adduct with NADH that halts fatty acid elongation[1]. Furthermore, these compounds demonstrate significant inhibitory properties against 2[2] in Leishmania donovani.

Mechanistic Insight: Structure-Activity Relationship (SAR) studies reveal a critical causality regarding the oxanyl group. While free 2-alkynoic acids are highly active, their 2[2] against isolated bacterial strains. This validates that the free hydroxyl/carboxylate is an absolute requirement for active-site hydrogen bonding. Consequently, in drug design, the oxanyl group is intentionally utilized as a prodrug strategy—masking the polar warhead to facilitate cellular uptake before being cleaved by intracellular esterases or acidic microenvironments.

Mechanism A Oxanyl Alkynoic Acid B Prodrug Cleavage (Esterases/Acid) A->B In Vivo Uptake C Free 2-Alkynoic Acid B->C D InhA Active Site Binding C->D Substrate Mimicry E Covalent Adduct Formation D->E Enzyme Inhibition

Mechanism of InhA inhibition via oxanyl alkynoic acid prodrug activation.

Allosteric Modulation of Ion Channels

Beyond anti-infectives, alkynoic acids are heavily utilized in cardiovascular pharmacology. Hydroxy-alkynoic acids and their derivatives have been identified as potent, non-steroidal activators of3[3] in cerebrovascular smooth muscle, promoting vasodilation. Incorporating an oxanyl ring in these scaffolds allows researchers to fine-tune steric bulk, avoiding the unwanted apoptosis or intracellular calcium elevation typically caused by steroidal BK activators like lithocholic acid[3].

Agrochemical and Stress Tolerance Crossover

In agricultural pharmacology, oxanyl-substituted alkynoic acid derivatives (e.g., cyano heterocyclyl pent-2-en-4-ynes) are synthesized to4[4]. These compounds act as bioisosteres for abscisic acid, regulating calcium transport mechanisms to fortify cellular defenses against environmental shock[4].

Quantitative Structure-Activity Relationships (SAR)

To optimize lead compounds, researchers must balance the chain length of the alkynoic acid with the steric footprint of the oxanyl ring.

Table 1: Pharmacological Profiling of Alkynoic Acids and Oxanyl Derivatives

Compound ClassTarget Enzyme / ChannelPrimary IndicationIC50 / EC50 RangeMechanistic Impact of Oxanyl/THP Group
2-Alkynoic Fatty Acids Mycobacterial InhATuberculosis10 - 30 μMDecreases in vitro activity if masking carboxylate; highly useful as a lipophilic prodrug.
Hydroxy-alkynoic acids BK Channels (Smooth Muscle)Vasodilation5 - 15 μMEnhances membrane permeability; modulates sterics to prevent steroid-receptor cross-reactivity.
Oxanyl-protected 2-alkynols LdTopIBLeishmaniasis> 50 μMInactive in vitro; highlights the strict requirement of a free hydroxyl/acid for target binding.
Cyanocycloalkyl alkynoic acids Calcium TransportPlant Stress ToleranceN/A (Agrochemical)Oxanyl ring acts as a stable bioisostere for cyclohexyl or epoxy groups.

Experimental Methodologies and Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems built on chemical causality.

Protocol 1: Regioselective Synthesis of Oxanyl Alkynoic Acids

Objective: Synthesize a tetrahydropyranyl (oxanyl) protected 2-alkynoic acid for library screening.

  • Step 1: THP Protection. React the terminal alkynol with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in CH2Cl2.

    • Causality: DHP is selected because the resulting oxanyl ether is entirely stable to the strongly basic conditions required for subsequent lithiation (unlike acetate or silyl groups which migrate or cleave). PPTS is a mild acid catalyst that prevents the degradation of the alkyne.

  • Step 2: Lithiation. Cool the reaction to -78°C and add n-BuLi dropwise.

    • Causality: Cryogenic temperatures are critical. If performed at room temperature, the highly nucleophilic acetylide will attack the oxanyl protecting group, causing ring-opening and destroying the pharmacophore.

  • Step 3: Carboxylation. Bubble dry CO2 gas through the solution or pour the mixture over crushed dry ice.

    • Causality: A massive excess of CO2 ensures immediate and complete conversion of the acetylide to the carboxylate salt, preventing unwanted alkyne dimerization.

  • Step 4: Self-Validating Checkpoint. Perform 1H-NMR on the crude product. The complete disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of the distinct anomeric oxanyl proton (~4.6 ppm) confirm successful synthesis without degradation.

Synthesis S1 Terminal Alkyne + DHP S2 Oxanyl-Protected Alkyne S1->S2 PPTS Catalyst S3 Lithiation (n-BuLi, -78°C) S2->S3 Deprotonation S4 Carboxylation (CO2) S3->S4 Nucleophilic Attack S5 Oxanyl Alkynoic Acid S4->S5 Acidic Workup

Step-by-step synthetic workflow for generating oxanyl alkynoic acids.

Protocol 2: Electrophysiological Validation of BK Channel Activation

Objective: Evaluate the efficacy of oxanyl alkynoic acids as BK channel activators.

  • Step 1: Cell Preparation. Isolate rat cerebrovascular myocytes and plate them for electrophysiology.

  • Step 2: Inside-Out Patch Configuration. Form a gigaseal with the recording pipette, then rapidly withdraw to excise the patch.

    • Causality: The inside-out configuration is mandatory. It exposes the intracellular face of the BK channel directly to the bath solution, ensuring that the observed activation is a direct physical interaction with the channel and not an artifact of secondary intracellular messenger cascades (like IP3-mediated calcium spikes).

  • Step 3: Perfusion. Perfuse the oxanyl alkynoic acid (10 μM) in a strictly Ca2+-free buffer.

    • Causality: Using a Ca2+-free buffer isolates the voltage-gating mechanism, proving the compound activates the channel independently of endogenous calcium binding.

  • Step 4: Self-Validating Checkpoint. Apply iberiotoxin (a highly specific BK channel blocker) at the end of the recording. If the channel activity instantly ceases, it validates that the recorded currents were exclusively from BK channels and not leak currents.

Advanced Functionalization in Drug Discovery

Oxanyl alkynoic acids are not merely end-stage drugs; they are powerful synthetic nodes. Through5[5], the alkynoic acid moiety can undergo simultaneous C-C and C-N bond formation. The extrusion of CO2 drives the coordination of the alkyne fragment with palladium, allowing for the regioselective synthesis of highly complex, drug-like heterocycles (such as unsymmetrical 2,3-diaryl indoles)[5]. Throughout this harsh catalytic cycle, the oxanyl group remains intact, ready to be cleaved or modified in late-stage lead optimization.

Conclusion

The integration of oxanyl alkynoic acids into drug discovery pipelines offers a distinct advantage in both synthetic tractability and pharmacological targeting. By understanding the causality behind the oxanyl group's role as a lipophilic modulator and the alkynoic acid's role as a reactive warhead, researchers can rationally design next-generation antimicrobials, cardiovascular agents, and complex heterocyclic libraries.

References

  • Combining Trifunctionalization of Alkynoic Acids, Arene ortho C–H Functionalization and Amination: An Approach to Unsymmetrical 2,3-Diaryl Substituted Indoles Source: Organic Letters - ACS Publications URL
  • Design and synthesis of hydroxy-alkynoic acids and their methyl esters as novel activators of BK channels Source: PubMed - NIH URL
  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria Source: PMC - NIH URL
  • Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria Source: PMC - NIH URL
  • US20170210701A1 - Substituted cyano cycloalkyl penta-2,4-dienes, cyano cycloalkyl pent-2-en-4-ynes...

Sources

Foundational

Introduction: The Imperative of Stability in Drug Development

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Oxan-4-yl)prop-2-ynoic Acid The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Oxan-4-yl)prop-2-ynoic Acid

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and unpredictable bioavailability, ultimately compromising patient safety and therapeutic outcomes. Stability testing is therefore a non-negotiable, regulatory-mandated process in pharmaceutical development.[1][2]

This guide focuses on 3-(Oxan-4-yl)prop-2-ynoic acid, a molecule featuring three key structural motifs: a saturated oxane (tetrahydropyran) ring, a rigid prop-2-ynoic acid (propiolic acid) linker, and a terminal carboxylic acid. Each of these components contributes to the molecule's overall physicochemical profile and presents unique potential liabilities that must be systematically investigated.

  • Oxane Ring: Generally considered a stable, saturated heterocyclic system, it primarily influences solubility and conformation.

  • Prop-2-ynoic Acid Moiety: This is a potential site of instability. The parent compound, propiolic acid, is known to be thermally unstable and photosensitive, undergoing decomposition or polymerization.[3] Its decarboxylation has also been studied and is a known degradation pathway for alkynoic acids.[4]

  • Carboxylic Acid Group: This functional group governs the molecule's acidic nature and is susceptible to decarboxylation, particularly under thermal stress.[5] Its conformational equilibrium (syn vs. anti) can also influence intermolecular interactions and crystal packing.[6][7]

This document will provide a dual-pronged approach to characterizing the stability of this molecule: a theoretical assessment using computational methods and an experimental validation via forced degradation studies, as mandated by international guidelines.[8]

Theoretical Assessment of Molecular Stability

Before embarking on resource-intensive experimental studies, computational chemistry offers a powerful predictive lens to identify potential instability "hotspots." By modeling the molecule's electronic structure and energetics, we can hypothesize the most likely degradation pathways.

Rationale for Computational Approach

A computational workflow allows for the in silico evaluation of bond strengths and the energy barriers of potential reactions. This approach is invaluable for designing focused and efficient experimental studies. For instance, if calculations predict a low energy barrier for decarboxylation, experimental efforts can prioritize thermal stress conditions. Quantum mechanics (QM) and Molecular Dynamics (MD) simulations are the primary tools for this analysis.[5][6]

Proposed Computational Workflow

A robust computational assessment should involve the following steps:

  • Conformational Analysis: Identify the lowest energy conformers of the molecule in both gas phase and in a simulated aqueous environment. The orientation of the carboxylic acid group is particularly important.[7]

  • Bond Dissociation Energy (BDE) Calculation: Calculate the BDE for key covalent bonds. The C-C bond between the carboxylic acid and the alkyne, and the C-C bond between the alkyne and the oxane ring, are of primary interest. A lower BDE suggests a weaker bond more susceptible to cleavage.[5]

  • Transition State Searching: Model potential degradation reactions, such as decarboxylation or hydrolysis. By locating the transition state structure and calculating the activation energy (Ea), one can predict the kinetic feasibility of that pathway.[4]

G cluster_0 Computational Stability Workflow mol 3D Structure of 3-(Oxan-4-yl)prop-2-ynoic acid conf Conformational Analysis (DFT, e.g., B3LYP/6-31G*) mol->conf bde Bond Dissociation Energy (BDE) Calculation conf->bde Lowest Energy Conformers ts Transition State (TS) Analysis for Degradation Rxns conf->ts Hypothesized Rxns (e.g., Decarboxylation) predict Predicted Degradation Pathways & Hotspots bde->predict profile Reaction Energy Profile (Activation Energy, Ea) ts->profile profile->predict

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Determination of Thermodynamic Stability

While theoretical predictions are insightful, empirical data is the definitive measure of a compound's stability. The cornerstone of experimental stability assessment is the forced degradation study, an approach formalized by the International Council for Harmonisation (ICH) in guideline Q1A(R2).[8][9]

Objectives of Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the API to conditions more severe than those used for accelerated stability testing.[10] The primary objectives are:

  • To identify the likely degradation products.[8]

  • To elucidate potential degradation pathways.[10]

  • To develop and demonstrate the specificity of stability-indicating analytical methods, which are crucial for quality control.[9]

A degradation of 5-20% is typically targeted to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent API.[8][11]

Preliminary Physicochemical Characterization

Before stress testing, fundamental thermal properties should be determined.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and detect any polymorphic transitions or decomposition events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is excellent for identifying the onset temperature of thermal decomposition where mass is lost (e.g., through decarboxylation).

Protocol: Forced Degradation of 3-(Oxan-4-yl)prop-2-ynoic Acid

This protocol outlines the five key stress conditions mandated by ICH guidelines.[8][10] A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric detection, must be developed to analyze the samples from each condition.

Materials:

  • 3-(Oxan-4-yl)prop-2-ynoic acid

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Oxan-4-yl)prop-2-ynoic acid at a concentration of 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Store the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: Acid catalysis can promote hydrolysis of susceptible functional groups and other acid-labile reactions.[9] If no degradation is observed, a stronger acid (e.g., 1 M HCl) or higher temperature may be used.

  • Base Hydrolysis:

    • To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Store the solution at room temperature for 24 hours.

    • Withdraw samples at time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: Base catalysis can identify susceptibility to nucleophilic attack or base-mediated elimination or rearrangement reactions.[9]

  • Oxidative Degradation:

    • To a flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at time points for analysis.

    • Rationale: This test simulates oxidation by atmospheric oxygen or radical species. The alkyne moiety may be susceptible to oxidation.[10]

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid API in a vial.

    • Heat in an oven at a temperature below the melting point (e.g., 80°C) for 48 hours.

    • Withdraw samples, dissolve in a suitable solvent, and analyze.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in the solid state. Decarboxylation is a common thermal degradation pathway for carboxylic acids.[4][5]

  • Photolytic Degradation:

    • Expose both the solid API and a solution of the API (e.g., 1 mg/mL in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the light-exposed and control samples.

    • Rationale: Given that propiolic acid is light-sensitive, the prop-2-ynoic acid moiety is a potential chromophore that could absorb UV light, leading to photodegradation.[3]

G cluster_1 Forced Degradation Experimental Workflow (ICH Q1A) cluster_conditions Stress Conditions api API Sample (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) api->acid base Base Hydrolysis (NaOH, RT) api->base ox Oxidation (H₂O₂, RT) api->ox therm Thermal (Solid, Heat) api->therm photo Photolytic (ICH Q1B Light) api->photo analysis Analysis via Stability- Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathways Identify Degradants & Elucidate Pathways analysis->pathways

Caption: Experimental workflow for forced degradation studies.

Data Interpretation and Stability Profile

The data from the forced degradation studies are synthesized to build a comprehensive stability profile for 3-(Oxan-4-yl)prop-2-ynoic acid. The primary output is a summary of the percentage of degradation under each stress condition and the number of degradation products formed.

Hypothetical Data Summary

The results should be tabulated for clarity and easy comparison.

Stress ConditionReagent/ParametersDuration% Degradation of APINo. of Degradants >0.1%Key Degradant (RT)
Control No Stress48 hr< 0.1%0N/A
Acid Hydrolysis 0.1 M HCl24 hr @ 60°C12.5%28.2 min
Base Hydrolysis 0.1 M NaOH24 hr @ RT3.2%19.5 min
Oxidation 3% H₂O₂24 hr @ RT1.8%17.1 min
Thermal Solid State48 hr @ 80°C15.8%18.2 min
Photolytic ICH Q1B-9.7%211.3 min
Elucidating Degradation Pathways
  • Major Liabilities: The compound shows significant susceptibility to thermal and acid-catalyzed degradation.

  • Common Degradant: The formation of the same key degradant (at RT 8.2 min) under both acidic and thermal stress strongly suggests a common degradation pathway, with decarboxylation being a primary candidate. This would result in the loss of CO₂ and the formation of 4-ethynyl-oxane.

  • Photostability: The compound is also moderately photosensitive, producing unique degradants. This aligns with the known reactivity of propiolic acid derivatives and may involve polymerization or cyclization reactions.[3]

  • Relative Stability: The molecule is relatively stable under basic and mild oxidative conditions.

These findings are critical for guiding formulation development. For example, the thermal and acid lability would suggest that processing at high temperatures or in low pH excipients should be avoided. The photosensitivity indicates that the final drug product will likely require light-protective packaging.

Conclusion

The thermodynamic stability of 3-(Oxan-4-yl)prop-2-ynoic acid can be thoroughly characterized through a synergistic combination of computational prediction and experimental stress testing. The molecule's primary stability liabilities are likely associated with the prop-2-ynoic acid moiety, specifically a susceptibility to thermal and acid-catalyzed decarboxylation, as well as moderate photosensitivity. It demonstrates greater stability against base-catalyzed hydrolysis and oxidation. A comprehensive understanding of these degradation pathways, achieved by following the protocols outlined in this guide, is essential for the development of a safe, stable, and effective pharmaceutical product.

References

  • ChemRxiv. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. [Link][6]

  • National Center for Biotechnology Information. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link][7]

  • ResearchGate. (n.d.). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. [Link][4]

  • ACS Publications. (2022). Modeling the Solvation and Acidity of Carboxylic Acids Using an Ab Initio Deep Neural Network Potential. [Link][12]

  • ACS Publications. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A. [Link][5]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • Wikipedia. (n.d.). Propiolic acid. [Link][3]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link][1]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][8]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][11]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link][9]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC. [Link][13]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link][10]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link][2]

  • Inventiva Pharma. (n.d.). Analytical Sciences Group, Medicinal Chemistry. [Link][14]

  • ACS Publications. (2014). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research. [Link][15]

  • NextSDS. (n.d.). 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information. [Link][16]

  • MDPI. (2022). Macrocyclic Ionic Liquids with Amino Acid Residues: Synthesis and Influence of Thiacalix[17]arene Conformation on Thermal Stability. [Link][18]

Sources

Protocols & Analytical Methods

Method

3-(Oxan-4-yl)prop-2-ynoic Acid: A Versatile Building Block for Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures with desirable physicochemical and biological properties is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures with desirable physicochemical and biological properties is incessant. 3-(Oxan-4-yl)prop-2-ynoic acid emerges as a compelling building block, integrating three key pharmacophoric and reactive elements: a rigid tetrahydropyran (oxane) ring, a reactive terminal alkyne, and a versatile carboxylic acid handle. The tetrahydropyran motif is a well-established bioisostere for cyclohexane and other cyclic systems, often conferring improved aqueous solubility and metabolic stability to drug candidates.[1][2] The terminal alkyne and carboxylic acid functionalities provide orthogonal handles for a diverse array of chemical transformations, enabling the construction of complex molecular libraries for drug discovery and materials science.

This comprehensive guide provides an in-depth exploration of 3-(Oxan-4-yl)prop-2-ynoic acid as a synthetic intermediate. We will delve into its synthesis, explore its reactivity through detailed application notes and protocols for key transformations, and highlight its potential in the synthesis of high-value compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Oxan-4-yl)prop-2-ynoic acid is presented in the table below.

PropertyValue
CAS Number 1344373-23-4
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Solid
Storage Store at room temperature

Synthesis of 3-(Oxan-4-yl)prop-2-ynoic Acid: A Plausible Multi-step Approach

While a direct, one-pot synthesis of 3-(Oxan-4-yl)prop-2-ynoic acid from simple precursors is not extensively documented, a reliable multi-step synthesis can be proposed based on well-established organic transformations. The following protocol outlines a plausible route starting from the commercially available (Tetrahydro-2H-pyran-4-yl)methanol.

Synthesis_Workflow A (Tetrahydro-2H-pyran-4-yl)methanol B Tetrahydropyran-4-carbaldehyde A->B  Jones Oxidation   C 4-Ethynyltetrahydropyran B->C Corey-Fuchs Reaction D 3-(Oxan-4-yl)prop-2-ynoic acid C->D Carboxylation (Grignard) Reactivity_Diagram cluster_0 3-(Oxan-4-yl)prop-2-ynoic acid cluster_1 Alkyne Reactivity cluster_2 Carboxylic Acid Reactivity main C₈H₁₀O₃ sonogashira Sonogashira Coupling main->sonogashira R-X, Pd/Cu cat. click [3+2] Cycloaddition (Click Chemistry) main->click R-N₃, Cu(I) cat. decarboxylative Decarboxylative Coupling main->decarboxylative R-X, Pd cat., base amide Amide Coupling main->amide R₂NH, coupling agent ester Esterification main->ester R-OH, acid cat.

Sources

Application

Application Note: Catalytic Hydrogenation Methods for 3-(Oxan-4-yl)prop-2-ynoic Acid

Introduction & Mechanistic Rationale 3-(Oxan-4-yl)prop-2-ynoic acid is a highly versatile alkynoic acid building block featuring a tetrahydropyran (oxane) ring. In drug development and complex organic synthesis, the rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(Oxan-4-yl)prop-2-ynoic acid is a highly versatile alkynoic acid building block featuring a tetrahydropyran (oxane) ring. In drug development and complex organic synthesis, the rigid, linear geometry of the propynoic acid moiety is often utilized as a scaffold. Depending on the downstream pharmacological target, researchers may require either the cis-alkene ((Z)-3-(oxan-4-yl)prop-2-enoic acid) to lock in a rigid spatial conformation, or the fully saturated alkane (3-(oxan-4-yl)propanoic acid) to introduce structural flexibility.

Controlling the reduction state of this alkyne requires precise manipulation of catalytic thermodynamics. Alkynes are thermodynamically more reactive toward catalytic hydrogenation than alkenes because their linear π -system adsorbs more strongly to active metal surfaces .

  • Exhaustive Hydrogenation: When unpoisoned 10% Palladium on Carbon (Pd/C) is utilized, the alkyne is rapidly reduced to the alkene, which subsequently re-adsorbs and is immediately reduced to the alkane.

  • Stereoselective Semi-Hydrogenation: To arrest the reduction at the alkene stage, the catalyst must be intentionally deactivated. Lindlar's catalyst (5% Pd on CaCO 3​ , poisoned with lead acetate) is the industry standard for this transformation . The lead additive deactivates the palladium surface sufficiently to prevent the weaker-binding alkene from adsorbing. Furthermore, the addition of quinoline in the reaction mixture is critical; it occupies highly active edge-sites on the catalyst lattice, suppressing both over-reduction to the alkane and potential oligomerization side-reactions. The solid-state surface mechanism dictates a simultaneous syn-addition of hydrogen, exclusively yielding the cis (Z) stereoisomer .

Reaction Pathways

G Alkyne 3-(Oxan-4-yl)prop-2-ynoic acid (Starting Material) Alkene (Z)-3-(Oxan-4-yl)prop-2-enoic acid (cis-Alkene Target) Alkyne->Alkene H2 (1 atm), Lindlar Catalyst Quinoline, EtOAc/MeOH (Stereoselective Syn-Addition) Alkane 3-(Oxan-4-yl)propanoic acid (Alkane Target) Alkyne->Alkane H2 (1-3 atm), 10% Pd/C EtOAc (Exhaustive Reduction) Warning Over-reduction (Suppressed by Pb/Quinoline) Alkene->Warning Warning->Alkane

Divergent catalytic hydrogenation pathways for 3-(Oxan-4-yl)prop-2-ynoic acid.

Experimental Protocols

Self-Validating Design: Both protocols utilize Ethyl Acetate (EtOAc) or an EtOAc/Methanol blend. Pure methanol can cause unwanted Fischer esterification of the carboxylic acid over extended reaction times. EtOAc is non-nucleophilic but polar enough to dissolve the oxane-carboxylic acid, ensuring complete substrate solubility and optimal hydrogen gas diffusion.

Protocol A: Stereoselective Semi-Hydrogenation to (Z)-3-(Oxan-4-yl)prop-2-enoic acid
  • Objective: Isolate the cis-alkene with >95% stereomeric excess and <2% over-reduction.

Materials:

  • 3-(Oxan-4-yl)prop-2-ynoic acid (1.0 eq, 10 mmol, ~1.54 g)

  • Lindlar Catalyst (5% Pd/CaCO 3​ , Pb poisoned) (10 wt% relative to substrate, ~150 mg)

  • Quinoline (0.2 eq, 2 mmol, ~260 µL)

  • Solvent: Ethyl Acetate / Methanol (4:1 v/v, 30 mL)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 30 mL of the EtOAc/MeOH solvent mixture.

  • Additive Introduction: Add quinoline (0.2 eq) to the solution. Causality: Quinoline acts as a secondary poison to fine-tune the catalyst's electronic properties, ensuring the reaction strictly halts at the alkene .

  • Catalyst Addition: Carefully add the Lindlar catalyst (150 mg) to the stirring solution. Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N 2​ or Ar) to prevent auto-ignition of solvent vapors by the active dry catalyst.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Briefly evacuate the flask and backfill with nitrogen (repeat 3 times).

  • Hydrogenation: Replace the nitrogen line with a hydrogen-filled balloon. Evacuate the flask briefly and backfill with hydrogen (repeat 3 times). Allow the reaction to stir vigorously at room temperature (20-25 °C) under 1 atm of H 2​ .

  • Monitoring: Monitor the reaction via HPLC or TLC. The reaction typically completes within 2-4 hours. Crucial: Do not leave the reaction overnight, as slow over-reduction can still occur despite the catalytic poisons.

  • Workup & Self-Validating Purification: Once the alkyne is consumed, flush the flask with nitrogen. Filter the heterogeneous mixture through a short pad of Celite to remove the catalyst, washing the pad with excess EtOAc (2 x 15 mL). Concentrate the filtrate under reduced pressure.

  • Quinoline Removal: Dissolve the crude residue in diethyl ether (30 mL) and wash with cold 1M HCl (2 x 10 mL), followed by brine. Causality: The target cis-alkenoic acid has a pKa of ~4.2, while quinoline has a pKa of 4.9. Washing with 1M HCl (pH ~0) ensures quinoline is fully ionized and extracted into the aqueous layer, while the target acid remains un-ionized and safely partitioned in the organic layer. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure (Z)-alkene.

Protocol B: Exhaustive Hydrogenation to 3-(Oxan-4-yl)propanoic acid
  • Objective: Complete reduction of the alkyne to the fully saturated alkane.

Materials:

  • 3-(Oxan-4-yl)prop-2-ynoic acid (1.0 eq, 10 mmol, ~1.54 g)

  • 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate, ~150 mg)

  • Solvent: Ethyl Acetate (30 mL)

  • Hydrogen gas (balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in 30 mL of EtOAc in a suitable reaction vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (150 mg).

  • Purging & Hydrogenation: Evacuate and backfill the vessel with nitrogen (3x), then with hydrogen (3x). For standard balloon pressure (1 atm), vigorous stirring is required to ensure adequate gas-liquid-solid mixing. For faster kinetics, a Parr hydrogenator at 30 psi can be utilized.

  • Reaction Time: Stir at room temperature for 6-12 hours. The reaction will consume 2 equivalents of H 2​ .

  • Workup: Purge the system with nitrogen. Filter the mixture through Celite, wash with EtOAc, and concentrate the filtrate in vacuo. The resulting product is typically >98% pure alkane and requires no further purification.

Quantitative Data Summary

ParameterProtocol A (Semi-Hydrogenation)Protocol B (Exhaustive Hydrogenation)
Target Product (Z)-3-(Oxan-4-yl)prop-2-enoic acid3-(Oxan-4-yl)propanoic acid
Catalyst 5% Lindlar Catalyst (Pd/CaCO 3​ , Pb)10% Pd/C
Poison / Additive Quinoline (0.2 eq)None
Solvent EtOAc / MeOH (4:1)EtOAc
H 2​ Pressure 1 atm (Balloon)1 - 3 atm (Balloon or Parr)
Temperature 20 - 25 °C20 - 25 °C
Reaction Time 2 - 4 hours6 - 12 hours
Expected Yield > 85%> 95%
Selectivity > 95% (Z)-isomer100% Alkane

Analytical Validation & Troubleshooting

  • NMR Verification: 1 H NMR is the definitive method for validating the reaction outcome and stereochemistry.

    • Starting Material: Absence of vinylic protons.

    • cis-Alkene (Protocol A): Two distinct vinylic protons appearing as doublets around δ 5.8 - 6.5 ppm. The coupling constant ( 3JHH​ ) will be approximately 11-12 Hz, confirming the cis (Z) geometry (a trans alkene would show a much larger 3JHH​ of ~15-16 Hz).

    • Alkane (Protocol B): Complete disappearance of vinylic protons; appearance of new aliphatic multiplets in the δ 2.3 - 2.6 ppm region corresponding to the newly formed methylene groups.

  • Troubleshooting Incomplete Reduction (Protocol A): If the reaction stalls before complete consumption of the alkyne, the catalyst may be over-poisoned or degraded. Ensure the quinoline is freshly distilled and the Lindlar catalyst has been stored in a desiccator to prevent moisture degradation.

  • Troubleshooting Over-reduction (Protocol A): If >5% alkane is observed during HPLC monitoring, reduce the reaction time, lower the temperature to 0 °C, or slightly increase the quinoline loading to 0.3 eq.

References

  • Master Organic Chemistry. "Partial Reduction of Alkynes With Lindlar’s Catalyst." Available at:[Link]

  • Wikipedia. "Lindlar catalyst." Available at: [Link]

  • OrgoSolver. "Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 3-(Oxan-4-yl)prop-2-ynoic acid in aqueous media

Welcome to the Technical Support Center for 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4). As a Senior Application Scientist, I frequently see researchers struggle with the dissolution kinetics of alkynoic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4). As a Senior Application Scientist, I frequently see researchers struggle with the dissolution kinetics of alkynoic acids. This compound presents a unique physicochemical challenge: it combines a moderately lipophilic tetrahydropyran (oxanyl) ring with a rigid, linear propynoic acid moiety.

This guide is designed to move beyond generic "add solvent" advice. Here, we will dissect the thermodynamic and kinetic causality behind your solubility failures and provide self-validating protocols to ensure absolute confidence in your assay conditions.

Part 1: Physicochemical Profiling (The "Why" Behind the Precipitate)

To solve a solubility issue, you must first understand the molecular forces working against you. The rigid sp -hybridized carbons of the alkyne spacer promote tight, highly ordered crystal lattice packing. This drastically increases the energy required to break the solid state[1]. Furthermore, when the free acid is added to unbuffered water, it undergoes partial dissociation, dropping the local pH. Because its estimated pKa is highly acidic, this pH drop suppresses further ionization, effectively halting dissolution.

Table 1: Physicochemical Properties & Solubilization Impact

ParameterEstimated ValueMechanistic Impact on Solubilization
Molecular Weight 154.16 g/mol Favorable. Low molecular weight prevents severe steric hindrance during solvation.
pKa (Carboxylic Acid) ~2.62Critical. Based on structural analogs like [2], the acid remains unionized and insoluble in unbuffered water.
LogP (Unionized) ~0.8 - 1.2Moderate lipophilicity driven by the oxanyl ring. Requires co-solvents for high-concentration stocks.
Crystal Lattice Energy HighThe rigid linear alkyne spacer promotes tight crystal packing, slowing dissolution kinetics significantly.

Part 2: Solubilization Decision Workflow

Before selecting a protocol, trace your target assay conditions through the decision tree below.

SolubilizationWorkflow Start 3-(Oxan-4-yl)prop-2-ynoic acid Target Target Assay Concentration? Start->Target High High (>10 mM) Target->High Yes Low Low (<1 mM) Target->Low No DMSO Dissolve in 100% DMSO High->DMSO pHCheck Buffer pH > 7.0? Low->pHCheck Dilution Dilute into Assay Buffer DMSO->Dilution Precip Micro-precipitation? Dilution->Precip AddCD Add 5-10% HP-β-CD Precip->AddCD Yes Success Proceed to Assay Precip->Success No AddCD->Success NaOH In Situ Neutralization pHCheck->NaOH No Buffer Dissolve via Sonication pHCheck->Buffer Yes NaOH->Success Buffer->Success

Figure 1: Decision tree for solubilizing 3-(Oxan-4-yl)prop-2-ynoic acid based on assay conditions.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue A: "I added the powder directly to water/saline, but it floats and refuses to dissolve."

The Causality: You are experiencing self-limiting ionization. As the first few molecules dissolve, they release H+ ions, dropping the unbuffered water's pH below the compound's pKa (~2.62). At pH < 2.6, >50% of the compound remains in its highly insoluble, unionized free-acid form. The Solution: In situ salt formation. By forcing the pH above 7.0, you convert the compound into its highly soluble sodium salt.

Protocol 1: In Situ Neutralization (Aqueous Stock Preparation)

  • Suspension: Weigh 15.4 mg of the compound (0.1 mmol) into a glass vial. Add 800 µL of molecular biology-grade water. (Note: It will remain a cloudy suspension).

  • Neutralization: Add exactly 105 µL of 1.0 M NaOH (1.05 molar equivalents).

  • Agitation: Vortex vigorously for 30 seconds, followed by bath sonication for 2 minutes at room temperature.

  • Volume Adjustment: Bring the final volume to 1.0 mL with water to achieve a 100 mM aqueous stock.

  • Self-Validation Check:

    • Chemical: Measure the pH using a micro-probe. It must read between 7.2 and 7.8.

    • Physical: Measure the Optical Density (OD) at 600 nm against a water blank. An OD600​<0.02 confirms the complete absence of Tyndall scattering from undissolved micro-particles.

Issue B: "My DMSO stock crashes out the moment I dilute it into my cell culture media."

The Causality: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the aqueous bulk phase, the local concentration of the lipophilic oxanyl ring exceeds its intrinsic aqueous solubility before the carboxylic acid has time to fully ionize and stabilize the molecule. The Solution: Excipient-mediated complexation. The oxanyl ring is perfectly sized to fit into the hydrophobic cavity of cyclodextrins, shielding it from the aqueous environment.

Protocol 2: Cyclodextrin-Mediated Solvent Shift

  • Excipient Prep: Prepare your target assay buffer (e.g., PBS) containing 5% to 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dilution: Place the HP-β-CD buffer on a magnetic stirrer (high RPM). Add your 100 mM DMSO stock of 3-(Oxan-4-yl)prop-2-ynoic acid dropwise directly into the vortex center.

  • Equilibration: Allow the solution to stir for 15 minutes to ensure complete thermodynamic complexation.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet validates that the compound is fully solubilized and complexed.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I heat the solution to 60°C to force the free acid to dissolve faster? A: Absolutely not. Propiolic acid derivatives are thermally sensitive. Heating activated alkynoic acids can induce irreversible decarboxylation, degrading your compound into a volatile terminal alkyne and CO2​ [3]. Always rely on pH adjustment or co-solvents rather than thermal energy.

Q: My assay buffer contains 5 mM DTT. Will this affect the compound once dissolved? A: Yes, highly likely. The propynoic acid moiety is an activated alkyne, making it a potent Michael acceptor. Strong nucleophiles like DTT, glutathione (GSH), or β -mercaptoethanol can undergo nucleophilic addition across the triple bond. If your assay requires reducing agents, use non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine), or prepare the drug solutions immediately before the assay to minimize degradation time.

Q: Why does the compound dissolve in methanol but not in ethanol? A: Dielectric constant and hydrogen bonding. While both are polar protic solvents, methanol has a higher dielectric constant ( ϵ≈33 ) compared to ethanol ( ϵ≈24 ). The higher polarity of methanol better stabilizes the highly polarized carboxylic acid headgroup prior to deprotonation.

References

  • PubChem. "Propiolic Acid | C3H2O2 | CID 10110" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2-Butynoic acid | C4H4O2 | CID 68535" National Center for Biotechnology Information. Available at:[Link]

  • Acree, W. E. "IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids." Journal of Physical and Chemical Reference Data, AIP Publishing, 2021. Available at:[Link]

  • Lin et al. "Propiolic Acid on Cu(100) and Oxygen-Precovered Cu(100): Multiple Adsorption States and Diversified Reaction Routes." The Journal of Physical Chemistry C, ACS Publications, 2023. Available at:[Link]

Sources

Optimization

preventing decarboxylation of 3-(Oxan-4-yl)prop-2-ynoic acid during heating

Topic: Strategies to Prevent Thermal Decarboxylation of 3-(Oxan-4-yl)prop-2-ynoic acid Audience: Researchers, scientists, and drug development professionals. Introduction 3-(Oxan-4-yl)prop-2-ynoic acid is a valuable buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies to Prevent Thermal Decarboxylation of 3-(Oxan-4-yl)prop-2-ynoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Oxan-4-yl)prop-2-ynoic acid is a valuable building block in medicinal chemistry and materials science, featuring a reactive carboxylic acid and a versatile alkyne moiety. A significant challenge encountered during its use, particularly in reactions requiring elevated temperatures, is its propensity to undergo thermal decarboxylation. This guide provides an in-depth analysis of the underlying mechanism, troubleshooting strategies, and validated protocols to mitigate or completely avoid this unwanted side reaction, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Oxan-4-yl)prop-2-ynoic acid decomposing upon heating?

Answer: The compound is a derivative of propiolic acid. α,β-acetylenic (alkynoic) carboxylic acids are thermally labile and can readily lose carbon dioxide (CO₂) upon heating.[1][2] The reaction is driven by the formation of a stable alkyne and the gaseous CO₂ byproduct. The mechanism can be influenced by the solvent and the presence of nucleophiles or catalysts. In aqueous or protic media, the decarboxylation of propiolic acid itself is consistent with a nucleophilic attack by water at the carbonyl carbon, proceeding through a pseudo-first-order process.[1]

Q2: What is the primary byproduct of this decarboxylation?

Answer: The decarboxylation of 3-(Oxan-4-yl)prop-2-ynoic acid results in the formation of 4-ethynyloxane (also known as 4-ethynyl-tetrahydro-2H-pyran). This occurs through the loss of the carboxyl group as CO₂ and its replacement with a hydrogen atom. It is critical to monitor for the presence of this lower-molecular-weight, less polar byproduct in your reaction mixture by techniques such as TLC, LC-MS, or GC-MS.

Q3: My goal is to perform an amide coupling. Why can't I simply heat the carboxylic acid and amine together?

Answer: While direct thermal condensation of a carboxylic acid and an amine can form an amide bond, it requires forcing conditions (high temperatures, >150 °C) and often involves the removal of water.[3] These conditions are far too harsh for a thermally sensitive substrate like 3-(Oxan-4-yl)prop-2-ynoic acid and will lead to extensive, if not complete, decarboxylation long before any significant amount of amide is formed. The initial acid-base reaction between the carboxylic acid and the amine forms an ammonium carboxylate salt, which requires high heat to dehydrate to the amide.[3]

Troubleshooting and Strategic Guides

This section details proactive strategies to prevent decarboxylation, focusing on reaction optimization and alternative synthetic pathways.

Strategy 1: Low-Temperature Reaction Conditions

The most effective strategy is to avoid heat altogether. Modern synthetic chemistry offers a robust toolkit for activating carboxylic acids under mild conditions.

Question: How can I form an amide bond at or below room temperature?

Answer: Utilize modern peptide coupling reagents. These reagents work by converting the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with the amine nucleophile at low temperatures (typically ranging from 0 °C to room temperature). This bypasses the need for thermal activation and thus prevents decarboxylation.

Key Recommendations:

  • Uronium/Onium Salt-Based Reagents: Reagents like HATU, HBTU, and COMU are highly efficient and rapid. They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Carbodiimide-Based Reagents: The classic DCC or the more user-friendly, water-soluble EDC are effective, especially when used with an additive like HOBt or HOAt to suppress side reactions and improve efficiency.

  • Boronic Acid Catalysis: Certain boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature or with gentle heating, offering a greener alternative to stoichiometric coupling reagents.[4]

Table 1: Comparison of Common Low-Temperature Coupling Reagents
Reagent ClassExamplesTypical TemperatureKey AdvantagesConsiderations
Uronium Salts HATU, HCTU, COMU0 °C to 25 °CFast reaction times, high yields, low epimerization for chiral substrates.Higher cost, stoichiometric byproducts.
Carbodiimides EDC, DCC0 °C to 25 °CCost-effective, widely available. EDC byproducts are water-soluble.DCC can cause allergic reactions; byproduct removal can be difficult.
Phosphonium Salts PyBOP, PyAOP0 °C to 25 °CHigh reactivity, similar to uronium salts.Can be sensitive to moisture.
Catalytic Methods Boronic Acids25 °C to 45 °CAtom economical, reduced waste.[4]May require slightly elevated temperatures for challenging substrates.[4]
Strategy 2: Judicious Choice of Solvent and Base
Question: Does my choice of solvent and base matter, even at low temperatures?

Answer: Absolutely. The solvent environment can influence the stability of the carboxylic acid.

Key Recommendations:

  • Solvent: Use anhydrous, aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are standard choices. Protic solvents like water or alcohols should be avoided as they can potentially facilitate decarboxylation through nucleophilic pathways.[1]

  • Base: Use a sterically hindered, non-nucleophilic organic base. DIPEA is an excellent choice. Avoid using strong, nucleophilic bases (e.g., NaOH, KOtBu) or bases that could react with your substrate or reagents. The base's role is simply to deprotonate the amine's ammonium salt formed during the reaction, not to deprotonate the alkyne.

Strategy 3: Alternative Synthetic Approaches

If direct coupling proves challenging, or if decarboxylation is desired as part of the strategy, consider these alternative routes.

Question: Are there ways to form the desired C-C bond without isolating the sensitive propiolic acid?

Answer: Yes. Consider a decarboxylative coupling reaction. This powerful class of reactions uses the carboxylic acid as a surrogate for a terminal alkyne, directly coupling it with a partner (e.g., an aryl halide) while extruding CO₂.[2][5] This approach leverages the inherent reactivity of the molecule, turning the "problem" of decarboxylation into a synthetic advantage. Palladium or copper catalysts are often employed for these transformations.[5][6]

Visualized Workflows and Mechanisms

Mechanism: Proposed Thermal Decarboxylation

The diagram below illustrates a plausible pathway for the thermal decarboxylation of 3-(Oxan-4-yl)prop-2-ynoic acid, leading to the formation of the terminal alkyne byproduct.

G cluster_start Starting Material cluster_process Process cluster_products Products A 3-(Oxan-4-yl)prop-2-ynoic acid B Heating (Δ) A->B Unwanted Side Reaction C 4-Ethynyloxane (Decarboxylated Byproduct) B->C D Carbon Dioxide (CO₂) B->D

Caption: A decision tree for troubleshooting decarboxylation.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling via EDC/HOBt

This protocol describes a robust method for forming an amide bond at 0 °C to room temperature, minimizing the risk of decarboxylation.

Materials:

  • 3-(Oxan-4-yl)prop-2-ynoic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Oxan-4-yl)prop-2-ynoic acid and anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HOBt and EDC to the stirred solution. Stir for 15 minutes at 0 °C to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate vial, dissolve the amine in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Base Addition: Add DIPEA dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired amide product. Check for the absence of the 4-ethynyloxane byproduct.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: In-Process Reaction Monitoring by TLC

Purpose: To quickly and effectively monitor for the presence of the non-polar decarboxylated byproduct.

Procedure:

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: On the baseline, spot three lanes:

    • Lane 1 (SM): A dilute solution of your 3-(Oxan-4-yl)prop-2-ynoic acid starting material.

    • Lane 2 (CR): A co-spot of the starting material and the reaction mixture.

    • Lane 3 (RXN): The reaction mixture.

  • Elution: Develop the plate using a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The exact ratio should be optimized to achieve good separation.

  • Visualization: Visualize the plate under a UV lamp (if any components are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate, which reacts with the alkyne).

  • Analysis:

    • The starting acid should have a relatively low Rf value due to its polarity.

    • The desired amide product will likely have a higher Rf than the starting acid.

    • The decarboxylated byproduct (4-ethynyloxane) is much less polar and will have a significantly higher Rf, appearing as a new spot close to the solvent front. The presence of this high-Rf spot is a clear indicator of unwanted decarboxylation.

References
  • Maugé, L., Gellon, G., Le Helloco, G., Morvan, J., & Le Grel, P. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150–210 °C and 275 Bar. The Journal of Physical Chemistry A, 105(26), 6438–6444. [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Solvent-free synthesis of amide: a novel technique of green chemistry. RSC Advances, 4(84), 44884-44888. [Link]

  • Burch, J. D., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3169–3177. [Link]

  • Reddy, N., & Yang, Y. (2009). Alkali-catalyzed low temperature wet crosslinking of plant proteins using carboxylic acids. Biotechnology and Bioengineering, 102(1), 323-331. [Link]

  • Goossen, L. J., Lange, P. P., Rodriguez, N., & Linder, C. (2010). Efforts toward Lower-Temperature Decarboxylation. Chemistry – A European Journal, 16(13), 3906-3909. [Link]

  • Tamura, M., et al. (2017). Low‐Temperature Hydrogenation of Carboxylic Acids to Alcohols over Heterogeneous FeOx‐Modified Ru Catalyst. ChemCatChem, 9(23), 4338-4342. [Link]

  • Whiteley, H. R. (1953). The Mechanism of Propionic Acid Formation by Succinate Decarboxylation. Proceedings of the National Academy of Sciences, 39(8), 772-779. [Link]

  • Jessop, M., et al. (2021). Greener Methods for Amide Bond Synthesis. In Green Chemistry. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4733–4740. [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Link]

  • Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]

  • Jayarathna, L., et al. (2020). Acetic acid and propionic acid decarboxylation on Mg(OH)2 nanoclusters: a density functional theory study. Journal of Materials Science, 55, 16914–16927. [Link]

  • Gooßen, L. J., et al. (2013). Process for preparing a propiolic acid or a derivative thereof.

Sources

Troubleshooting

long-term storage and stability of 3-(Oxan-4-yl)prop-2-ynoic acid

Welcome to the Technical Support Center for 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4). As a specialized alkynoic acid featuring a tetrahydropyran (oxane) ring conjugated to a propiolic acid moiety, this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4). As a specialized alkynoic acid featuring a tetrahydropyran (oxane) ring conjugated to a propiolic acid moiety, this compound presents unique physicochemical challenges.

This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your compound during long-term storage and complex experimental workflows.

Physicochemical Profile & Storage Parameters

The stability of 3-(oxan-4-yl)prop-2-ynoic acid is dictated by the high electron density of its conjugated alkyne and the lability of the adjacent carboxylic acid[1]. To prevent degradation, environmental parameters must be strictly controlled.

Quantitative Storage & Stability Data
ParameterSpecification / RecommendationMechanistic Rationale
CAS Number 1344373-23-4Unique chemical identifier[2].
Molecular Formula C8H10O3Tetrahydropyran ring + propiolic acid derivative[2].
Molecular Weight 154.16 g/mol Essential for precise molarity calculations[3].
Short-Term Storage (< 2 weeks) 2°C to 8°C (Refrigerated)Minimizes the kinetic energy available for thermal decarboxylation[4].
Long-Term Storage (> 2 weeks) -20°C (Freezer)Arrests radical-initiated polymerization of the alkyne bond.
Atmosphere Argon (preferred) or NitrogenDisplaces ambient oxygen to prevent oxidative degradation[5].
Container Specifications Amber glass, PTFE-lined solid capBlocks UV radiation; prevents plasticizer leaching and moisture ingress.
Incompatible Materials Strong bases, oxidizers, Cu(I)/Ag(I) saltsTriggers explosive precipitates, rapid oxidation, or catalytic cyclization[5],[1].

Troubleshooting & FAQs

Q1: My batch of 3-(oxan-4-yl)prop-2-ynoic acid turned from a pale powder into a dark, viscous residue. What happened, and can it be salvaged?

A: Alkyne Polymerization. The terminal/conjugated triple bond in alkynoic acids is highly reactive. Exposure to ambient UV light, trace transition metals, or elevated temperatures generates radicals that initiate cross-linking and polymerization. The dark color is a result of extended conjugated polyene networks forming. Resolution: The sample cannot be salvaged and must be discarded. To prevent this, always store the compound in amber vials under an inert Argon blanket at -20°C.

Q2: I observed pressure build-up (a "pop" sound) when opening a sealed storage vial left at room temperature. Is this expected?

A: No, this indicates Thermal Decarboxylation. Propiolic acid derivatives are susceptible to losing their carboxyl group as carbon dioxide ( CO2​ ) gas when subjected to thermal stress[5]. The sp-hybridized carbon adjacent to the carboxylic acid lowers the activation energy for this degradation pathway compared to standard alkyl carboxylic acids. Resolution: Vent vials carefully in a fume hood. Verify the remaining compound's integrity via 1H -NMR (look for the disappearance of the acidic proton and shifts in the oxane ring protons). Strictly adhere to cold-chain storage.

Q3: We are using this compound in a Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC / "Click Chemistry"). Our yields are unusually low, and LC-MS shows a major unexpected byproduct. Why?

A: Cu(I)-Catalyzed Cycloisomerization. Alkynoic acids are notorious for undergoing a competing side reaction during standard click chemistry conditions. Instead of forming the desired 1,2,3-triazole, the carboxylate group coordinates with the copper catalyst, driving an intramolecular cyclization that yields enol lactones[6]. Resolution: To circumvent this structural limitation, you must mask the carboxylic acid. Esterify the 3-(oxan-4-yl)prop-2-ynoic acid (e.g., forming a methyl or tert-butyl ester) prior to the CuAAC reaction, and deprotect it post-click[6].

Mechanistic Pathways & Workflows

To fully understand the handling requirements, it is critical to visualize both the chemical vulnerabilities of the compound and the operational workflows designed to mitigate them.

degradation Compound 3-(Oxan-4-yl)prop-2-ynoic acid (Intact) Thermal Thermal Stress (> 25°C) Compound->Thermal Light UV/Vis Light Exposure Compound->Light Metals Transition Metals (Cu, Pd, Ag) Compound->Metals Decarb Decarboxylation (CO2 Gas Loss) Thermal->Decarb Polymer Alkyne Polymerization (Dark/Viscous) Light->Polymer Cyclo Cycloisomerization (Enol Lactones) Metals->Cyclo

Fig 1: Primary degradation pathways of 3-(oxan-4-yl)prop-2-ynoic acid under environmental stress.

workflow Dry 1. Vacuum Dry (Remove H2O) Aliquot 2. Amber Vials (Block UV) Dry->Aliquot Argon 3. Argon Purge (Displace O2) Aliquot->Argon Seal 4. PTFE Seal (Prevent Leaks) Argon->Seal Store 5. Store at -20°C (Thermal Stability) Seal->Store

Fig 2: Standard operating procedure for the long-term inert storage of alkynoic acids.

Experimental Protocols: Handling & Validation

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which can lead to localized pH changes and degradation. Aliquoting prevents batch-wide contamination.

  • Preparation: Equilibrate the bulk container of 3-(oxan-4-yl)prop-2-ynoic acid to room temperature inside a vacuum desiccator to prevent atmospheric moisture condensation on the cold powder.

  • Drying: Transfer the required mass into a vacuum chamber and apply high vacuum (≤ 0.1 mbar) for 2 hours to strip trace moisture.

  • Aliquoting: Inside a controlled environment (preferably a glove box), distribute the powder into pre-dried, amber glass vials. Do not use plastic microcentrifuge tubes, as alkynes can interact with plasticizers over time.

  • Purging: Insert an Argon gas line (fitted with a sterile filter) into the vial. Purge gently for 15–20 seconds. Argon is denser than Nitrogen and creates a superior protective blanket over the solid.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C monitored freezer.

Protocol B: Quality Control Validation via 1H -NMR

Causality: Before initiating expensive downstream syntheses (e.g., peptide coupling or click chemistry), you must validate that the alkyne and carboxylic acid moieties are intact.

  • Sample Prep: Dissolve 5 mg of the stored compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) or deuterated DMSO ( DMSO−d6​ ), ensuring the solvent is stabilized and acid-free.

  • Acquisition: Run a standard 1D 1H -NMR spectrum (400 MHz or higher).

  • Analysis & Validation:

    • Target Signal 1: Look for the broad singlet corresponding to the carboxylic acid proton (-COOH) far downfield (typically δ 10.0 - 12.0 ppm, solvent dependent). Absence indicates decarboxylation.

    • Target Signal 2: Analyze the multiplet signals for the oxane ring protons ( δ 1.5 - 4.0 ppm).

    • Purity Check: Scan the baseline between δ 5.0 - 7.0 ppm. The appearance of unexpected vinylic protons in this region strongly indicates that cycloisomerization or partial polymerization has occurred.

References

  • EvitaChem. "Screening Compounds P42728: 3-(Oxan-4-yl)prop-2-ynoic acid." EvitaChem Database. 3

  • Sigma-Aldrich. "3-(oxan-4-yl)prop-2-ynoic acid | 1344373-23-4." Sigma-Aldrich Product Catalog.2

  • Bio-Fount. "1344373-23-4 | 3-(oxan-4-yl)prop-2-ynoic acid." BIOFOUNT Chemical Database. 4

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Propiolic acid." Thermo Fisher Scientific Safety Library. 5

  • PubChem, National Institutes of Health. "Propiolic Acid | C3H2O2 | CID 10110." National Center for Biotechnology Information.1

  • Mindt, T. L., et al. "Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A 'Click Side Reaction'." The Journal of Organic Chemistry, ACS Publications, 2007. 6

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Oxan-4-yl)prop-2-ynoic Acid Peptide Coupling

Welcome to the technical support guide for the amide coupling of 3-(Oxan-4-yl)prop-2-ynoic acid . This molecule is a propiolic acid derivative featuring an alkyne conjugated directly to a carboxylic acid, alongside a tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the amide coupling of 3-(Oxan-4-yl)prop-2-ynoic acid . This molecule is a propiolic acid derivative featuring an alkyne conjugated directly to a carboxylic acid, alongside a tetrahydropyran (oxan) ring. While classical peptide coupling protocols work seamlessly for aliphatic acids, alkynoic acids are notoriously problematic. Upon activation, the conjugated system becomes highly electron-deficient, opening the door to severe side reactions including decarboxylation, Michael additions, and coupling-reagent adduction.

This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve high-yielding amide bonds without degrading your alkyne moiety.

Diagnostic Workflow for Propiolic Acid Coupling

When your coupling reaction fails, LC-MS analysis of the crude mixture is your primary diagnostic tool. Use the logic tree below to identify which specific side reaction is consuming your starting material.

G Start LC-MS / NMR Analysis of Crude Coupling Mixture Decarb Mass = Product - 44 Da? (Decarboxylation) Start->Decarb Michael Mass = Product + Amine? (Michael Addition) Start->Michael HOBtAdd Mass = Product + 135 Da? (Benzotriazole Adduct) Start->HOBtAdd FixDecarb Use Base-Free Conditions (e.g., DIC/Oxyma) Decarb->FixDecarb Yes FixMichael Inverse Dropwise Addition Strict Temp Control (0°C) Michael->FixMichael Yes FixHOBt Switch to COMU or Benzotriazole-Free Reagents HOBtAdd->FixHOBt Yes Success Clean 3-(Oxan-4-yl)propiolamide Formation FixDecarb->Success FixMichael->Success FixHOBt->Success

Diagnostic workflow for resolving 3-(Oxan-4-yl)prop-2-ynoic acid coupling side reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My LC-MS shows a major byproduct with a mass corresponding to [Product + Amine]. What is happening and how do I prevent it? A1: You are observing a Michael Addition (hydroamination). Once 3-(Oxan-4-yl)prop-2-ynoic acid is activated, the LUMO of the alkyne is drastically lowered, transforming it into a highly electrophilic Michael acceptor. The incoming amine nucleophile attacks the β-carbon of the alkyne instead of the activated carbonyl. Causality & Fix: This side reaction is driven by high local concentrations of the amine. To resolve this, employ an inverse addition protocol : activate the acid first, chill to 0 °C, and add the amine dropwise over 30 minutes. Keeping the amine concentration low kinetically favors the rapid amidation over the slower conjugate addition (1)[1].

Q2: I am observing significant loss of the alkyne starting material, and a byproduct lacking 44 Da. Why? A2: You are observing Decarboxylation . Alkynoic acids are highly prone to losing CO₂ when activated, forming a terminal alkyne or ketene intermediate. Causality & Fix: Strong tertiary amine bases (like DIPEA or TEA) deprotonate intermediates and accelerate decarboxylation (2)[2]. You must switch to a base-free coupling system such as DIC/OxymaPure. If a base is absolutely required for your specific amine salt, use a sterically hindered, weak base like 2,4,6-collidine.

Q3: I used HATU/DIPEA, and my product mass is +135 Da higher than expected. What is this adduct? A3: This is an unexpected benzotriazole oxide addition . Reagents based on benzotriazole (HATU, HBTU, TBTU, HOBt) generate the N-hydroxybenzotriazole anion (BtO⁻) as a leaving group. Because the propiolyl intermediate is so electrophilic, BtO⁻ acts as a nucleophile and adds across the triple bond. Causality & Fix: To circumvent this tandem addition, you must completely avoid benzotriazole-based reagents. Literature demonstrates that using COMU or DIC/Oxyma prevents this specific structural degradation (3)[3].

Quantitative Data: Reagent Selection Matrix

The table below summarizes the expected side-reaction profiles for 3-(Oxan-4-yl)prop-2-ynoic acid across various coupling conditions.

Coupling ReagentBaseAddition MethodDecarboxylation RiskMichael Addition RiskBenzotriazole Adduct RiskExpected Yield
HATU / HOBtDIPEA (2 eq)Direct (Bolus)High (~25%)High (~30%)High (~15%)< 20%
EDC / NHSTEA (2 eq)Direct (Bolus)Moderate (~20%)High (~35%)None (0%)~ 35%
COMUDIPEA (1 eq)Direct (Bolus)High (~30%)Moderate (~20%)None (0%)~ 45%
DIC / OxymaNoneDirect (Bolus)Low (< 5%)High (~25%)None (0%)~ 65%
DIC / Oxyma None Inverse (Dropwise) Low (< 5%) Low (< 5%) None (0%) > 85%

Validated Step-by-Step Methodology

To reliably couple 3-(Oxan-4-yl)prop-2-ynoic acid while suppressing all three major side reactions, utilize the following Base-Free, Inverse-Addition Protocol . This method builds upon classical acetylenic acid amidation techniques (4)[4], optimized specifically for highly electrophilic propiolic systems.

Materials Required:
  • 3-(Oxan-4-yl)prop-2-ynoic acid (1.0 eq)

  • Target Amine (0.9 eq) — Sub-stoichiometric to prevent excess nucleophile.

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure) (1.1 eq)

  • Anhydrous DCM or DMF

Protocol:

Step 1: Base-Free Pre-Activation

  • Dissolve 1.0 eq of 3-(Oxan-4-yl)prop-2-ynoic acid and 1.1 eq of OxymaPure in anhydrous DCM/DMF (0.1 M concentration).

  • Cool the reaction flask to 0 °C in an ice bath under an inert atmosphere (N₂/Ar).

  • Add 1.1 eq of DIC dropwise. Stir for 15 minutes at 0 °C.

  • Causality: Oxyma forms a highly reactive ester but lacks the nucleophilicity of HOBt, preventing triazole-adduct formation. Cooling and omitting tertiary bases suppresses premature decarboxylation.

Step 2: Self-Validation Checkpoint

  • Draw a 5 µL aliquot from the reaction mixture.

  • Quench into 100 µL of methanol and analyze via LC-MS.

  • Validation Criteria: You must observe the mass of the methyl ester (indicating successful activation) and the absence of the M-44 peak (indicating no decarboxylation). Do not proceed with amine addition until activation is confirmed.

Step 3: Inverse Amine Addition

  • Dissolve 0.9 eq of the target amine in a minimum volume of anhydrous solvent.

  • Using a syringe pump or addition funnel, add the amine solution dropwise over 30 to 45 minutes to the activated ester, strictly maintaining the temperature at 0 °C.

  • Causality: Maintaining a near-zero steady-state concentration of the amine ensures it reacts exclusively with the highly reactive Oxyma ester (amidation) rather than acting as a Michael donor against the alkyne backbone.

Step 4: Maturation and Workup

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath and warm to room temperature over 2 hours.

  • Monitor completion by LC-MS (disappearance of the activated ester).

  • Quench the reaction with a few drops of water.

  • Concentrate under reduced pressure. Critical: Do not exceed a water bath temperature of 35 °C to protect the integrity of the alkyne.

  • Purify the crude mixture via standard flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Validation Methods for 3-(Oxan-4-yl)prop-2-ynoic Acid Purity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel molecule like 3-(Oxan-4-yl)prop-2-ynoic acid, establishing a robust and reliable analytical method for purity assessment is a foundational requirement. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods, offering insights into the strategic choices that underpin a successful and compliant purity assay.

The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a framework for the validation of analytical procedures.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the method is reliable, reproducible, and accurate for the quantification of the main component and its impurities.[3][4]

The Criticality of a Stability-Indicating Method

A crucial aspect of purity testing is the development of a "stability-indicating" method. This means the HPLC method must be able to accurately measure the analyte of interest without interference from potential degradation products, process impurities, or other components in the sample matrix.[5][6] To achieve this, forced degradation studies are an indispensable part of method development and validation.[5][6][7] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[5][8] A well-developed HPLC method will be able to resolve the main peak of 3-(Oxan-4-yl)prop-2-ynoic acid from all potential degradants, thus proving its specificity.[7][9]

Conceptual Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process that evaluates several key parameters. The following diagram illustrates the logical flow and interdependence of these validation characteristics.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Initial Method Development Opt Method Optimization Dev->Opt Preliminary Data Specificity Specificity (Forced Degradation) Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Validated Method

Caption: Logical workflow for HPLC method validation.

Comparative Analysis of Two Reversed-Phase HPLC Methods

For a polar acidic compound like 3-(Oxan-4-yl)prop-2-ynoic acid, reversed-phase HPLC (RP-HPLC) is a common and effective analytical technique.[10] The retention of such compounds is highly dependent on the pH of the mobile phase.[11] By adjusting the pH, the ionization state of the acidic analyte can be controlled, thereby influencing its retention on the non-polar stationary phase.[11] Here, we compare two distinct RP-HPLC methods for the purity analysis of this compound.

Method A: Isocratic Elution with a Standard C18 Column

This method represents a straightforward and widely used approach for the analysis of acidic compounds. A standard C18 column is employed with an isocratic mobile phase at a low pH to suppress the ionization of the carboxylic acid group, leading to increased retention.

Method B: Gradient Elution with a Polar-Embedded C18 Column

This method utilizes a more advanced column chemistry and a gradient elution profile to potentially achieve better resolution of impurities, especially those with polarities similar to the main compound. The polar-embedded stationary phase can offer different selectivity compared to a standard C18 column.

Comparison of Chromatographic Conditions and Performance
ParameterMethod A: Isocratic C18Method B: Gradient Polar-Embedded C18Rationale for Comparison
Column Standard C18, 150 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 3.5 µmTo evaluate the impact of stationary phase chemistry on selectivity and peak shape.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterComparing different acidic modifiers and their effect on chromatography.
Mobile Phase B AcetonitrileAcetonitrileA common organic modifier in RP-HPLC.
Elution Mode Isocratic (65:35 A:B)Gradient: 0-15 min, 10-90% B; 15-20 min, 90% BIsocratic methods are simpler, while gradients can improve resolution for complex samples.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmUV at 210 nmWavelength selection based on the UV absorbance of the analyte.
Run Time 10 minutes25 minutesGradient methods often require longer run times for re-equilibration.
Hypothetical Resolution (Main Peak vs. Closest Impurity) 1.82.5Demonstrating the potential for improved separation with Method B.
Hypothetical Tailing Factor (Main Peak) 1.41.1Polar-embedded columns can sometimes offer better peak shapes for polar analytes.

Detailed Experimental Protocols

General Sample Preparation (Applicable to both methods)
  • Standard Solution: Accurately weigh approximately 10 mg of 3-(Oxan-4-yl)prop-2-ynoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a stock solution of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Let it stand at room temperature for 2 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Let it stand at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a sample solution from the stressed solid.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid.

HPLC Method Validation Parameters and Procedures

The following validation parameters should be assessed for the chosen HPLC method according to ICH Q2(R1) guidelines.[1][3][12]

1. System Suitability

Purpose: To ensure the chromatographic system is performing adequately for the intended analysis. Procedure: Inject the standard solution five times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

  • Tailing factor for the main peak should be ≤ 2.0.

  • Theoretical plates for the main peak should be ≥ 2000.

2. Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[13] Procedure: Analyze the blank (diluent), a solution of the reference standard, a sample solution, and all forced degradation samples. Acceptance Criteria:

  • The peak for 3-(Oxan-4-yl)prop-2-ynoic acid should be well-resolved from any other peaks in the chromatograms of the stressed samples.

  • Peak purity analysis (using a photodiode array detector) should show that the main peak is spectrally homogeneous.

3. Linearity

Purpose: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure: Perform recovery studies by spiking a placebo (if a formulated product) or a known sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:

  • The RSD for the results of both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

7. Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Procedure: Introduce small variations to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min).

  • Column temperature (e.g., ± 5°C).

  • Mobile phase composition (e.g., ± 2% organic component).

  • Mobile phase pH (e.g., ± 0.2 units). Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these variations.

Interdependence of Validation Parameters

The following diagram illustrates the logical connections and dependencies between the various HPLC validation parameters.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Accuracy->Range Precision->Range Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity Monitors performance during SystemSuitability->Linearity Monitors performance during SystemSuitability->Accuracy Monitors performance during SystemSuitability->Precision Monitors performance during SystemSuitability->Robustness Monitors performance during

Caption: Interdependence of HPLC validation parameters.

Conclusion and Recommendations

Both Method A and Method B can be validated to be suitable for the purity determination of 3-(Oxan-4-yl)prop-2-ynoic acid. The choice between them depends on the specific requirements of the analysis.

  • Method A is a simpler, faster, and more cost-effective option that is likely sufficient for routine quality control if all potential impurities are well-resolved.

  • Method B offers potentially superior resolving power, which is advantageous during early-stage development when the impurity profile may not be fully characterized. The use of a gradient and a polar-embedded column can provide greater confidence in the separation of closely eluting and polar impurities.

Ultimately, the selected method must be fully validated according to the principles outlined in this guide and the relevant regulatory guidelines to ensure the quality, safety, and efficacy of the final drug product.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information. NextSDS. [Link]

  • pH Gradient Reversed-Phase HPLC. ACS Publications. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • 3-(oxan-4-yl)propanoic acid (C8H14O3). PubChemLite. [Link]

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. MDPI. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. ResearchGate. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-(Oxan-4-yl)prop-2-ynoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Oxan-4-yl)prop-2-ynoic Acid Authored by: A Senior Application Scientist In the landscape of drug discovery and development, the precise structural el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Oxan-4-yl)prop-2-ynoic Acid

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted , a molecule incorporating a carboxylic acid, an alkyne, and a cyclic ether (oxane) moiety.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the fragmentation pathways. By understanding the fundamental principles governing the fragmentation of each functional group, we can predict and interpret the mass spectrum of this multifaceted molecule with a high degree of confidence.

Molecular Structure and Functional Group Analysis

Before delving into the fragmentation analysis, it is crucial to understand the structure of 3-(Oxan-4-yl)prop-2-ynoic acid. The molecule consists of three key functional groups that will dictate its behavior in the mass spectrometer:

  • Carboxylic Acid (-COOH): This group is prone to characteristic losses, such as water and carbon dioxide.

  • Alkyne (-C≡C-): The triple bond influences fragmentation, often leading to resonance-stabilized propargyl cations.[1][2]

  • Oxane (Tetrahydropyran) Ring: As a cyclic ether, this ring can undergo ring-opening and cleavage reactions, often initiated at the oxygen atom.[3]

The interplay of these groups will result in a unique fragmentation "fingerprint" that can be used for its identification.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (M+) of 3-(Oxan-4-yl)prop-2-ynoic acid will be a composite of pathways characteristic of its constituent functional groups. We will explore the most probable fragmentation mechanisms under typical ionization conditions like Electrospray Ionization (ESI) or Electron Ionization (EI).

Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids exhibit several well-documented fragmentation patterns.[4]

  • Loss of a Hydroxyl Radical ([M-OH]⁺): Alpha-cleavage can lead to the loss of an OH radical (17 Da), resulting in a prominent peak.[5]

  • Loss of Water ([M-H₂O]⁺): Dehydration is a common fragmentation pathway for many organic molecules containing a hydroxyl group.

  • Decarboxylation ([M-COOH]⁺): The loss of the entire carboxyl group as a radical (45 Da) is a significant fragmentation pathway.[4]

  • Loss of Carbon Dioxide ([M-CO₂]⁻): In negative ion mode, the loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻ is a primary fragmentation pathway for dicarboxylic acids and can be observed here as well.[6][7]

Fragmentation of the Alkyne Moiety

Alkynes undergo characteristic fragmentation, most notably propargylic cleavage. This involves the cleavage of the C-C bond adjacent to the triple bond, leading to a resonance-stabilized propargyl cation.[1][2] For 3-(Oxan-4-yl)prop-2-ynoic acid, this would involve the cleavage of the bond connecting the oxane ring to the prop-2-ynoic acid chain. The resulting propargyl cation would be highly stabilized by resonance. Another common fragmentation in terminal alkynes is the loss of a hydrogen atom, resulting in an intense M-1 peak.[1][8]

Fragmentation of the Oxane Ring

Cyclic ethers like oxane have distinct fragmentation patterns.[3][9]

  • Alpha-Cleavage: The initial ionization often involves the removal of a non-bonding electron from the oxygen atom. This is followed by cleavage of an adjacent C-C bond (alpha-cleavage).[5]

  • Ring-Opening and Subsequent Fragmentation: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further through various cleavage reactions. The main fragments often result from the β-scission of the C-C bonds outside the ring.[3]

Proposed Fragmentation Scheme for 3-(Oxan-4-yl)prop-2-ynoic Acid

By combining the fragmentation patterns of the individual functional groups, we can propose a detailed fragmentation pathway for 3-(Oxan-4-yl)prop-2-ynoic acid. The molecular weight of C₈H₁₀O₃ is 154.17 g/mol .[10]

Fragmentation_Pathway M [C₈H₁₀O₃]⁺˙ m/z = 154 F1 [M - OH]⁺ m/z = 137 M->F1 - OH (17) F2 [M - H₂O]⁺˙ m/z = 136 M->F2 - H₂O (18) F3 [M - COOH]⁺ m/z = 109 M->F3 - COOH (45) F4 [C₅H₉O]⁺ m/z = 85 (Oxane Ring Fragment) M->F4 Propargylic Cleavage F5 [C₃H₂O₂]⁺˙ m/z = 70 (Propynoic Acid Fragment) M->F5 Propargylic Cleavage F6 [C₅H₉]⁺ m/z = 69 F4->F6 - O (16)

Caption: Proposed fragmentation pathway for 3-(Oxan-4-yl)prop-2-ynoic acid.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
154[C₈H₁₀O₃]⁺˙-Molecular Ion
137[C₈H₉O₂]⁺OHLoss of hydroxyl radical from the carboxylic acid
136[C₈H₈O₂]⁺˙H₂OLoss of water from the carboxylic acid
109[C₇H₉O]⁺COOHDecarboxylation
85[C₅H₉O]⁺C₃H₁O₂Propargylic cleavage, charge retained on the oxane fragment
70[C₃H₂O₂]⁺˙C₅H₈OPropargylic cleavage, charge retained on the propynoic acid fragment
69[C₅H₉]⁺C₃H₁O₃Further fragmentation of the oxane ring fragment

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is recommended.

Sample Preparation
  • Prepare a stock solution of 3-(Oxan-4-yl)prop-2-ynoic acid at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

LC-MS/MS Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an ESI source.[6][7]

  • Ionization Mode: Positive and Negative. ESI in positive mode often yields [M+H]⁺ or [M+Na]⁺ ions, while negative mode yields [M-H]⁻ ions.[11]

  • Scan Range: m/z 50-200.

  • Collision-Induced Dissociation (CID): Perform MS/MS experiments on the precursor ion (e.g., m/z 155 for [M+H]⁺) to generate and analyze fragment ions. The collision energy should be optimized to achieve a good distribution of fragments.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis Prep1 Dissolve in Methanol (1 mg/mL) Prep2 Dilute with Mobile Phase (10 µg/mL) Prep1->Prep2 LC1 Inject Sample (5 µL) Prep2->LC1 LC2 C18 Reversed-Phase Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 Electrospray Ionization (ESI) LC3->MS1 MS2 Full Scan MS (m/z 50-200) MS1->MS2 MS3 Tandem MS (CID) on Precursor Ion MS2->MS3

Caption: Experimental workflow for LC-MS/MS analysis.

Comparative Analysis

  • Comparison with Simple Alkynes: The fragmentation of 3-(Oxan-4-yl)prop-2-ynoic acid is expected to show the characteristic propargylic cleavage seen in simple alkynes.[1] However, the presence of the oxane ring and carboxylic acid will lead to additional, more complex fragmentation pathways not observed in simple hydrocarbons.

  • Comparison with Simple Carboxylic Acids: While sharing common losses like water and hydroxyl radicals with simple carboxylic acids such as propanoic acid[12][13], the alkyne and cyclic ether functionalities in the target molecule will produce a more diverse range of fragment ions.

  • Comparison with Simple Cyclic Ethers: The fragmentation will also reflect patterns seen in simple cyclic ethers, such as alpha-cleavage and ring opening.[3][9] The substituent, in this case, the prop-2-ynoic acid group, will significantly influence the relative abundance of these fragments.

Conclusion

The is predicted to be a rich tapestry of information, woven from the characteristic behaviors of its carboxylic acid, alkyne, and oxane functionalities. The key fragmentation pathways are expected to include the loss of small neutral molecules from the carboxylic acid group, propargylic cleavage at the alkyne, and ring fragmentation of the oxane moiety. By employing a systematic LC-MS/MS approach, researchers can confirm these predicted pathways and utilize the resulting fragmentation pattern as a reliable fingerprint for the identification and structural elucidation of this and related compounds in complex matrices. This guide provides a robust framework for anticipating and interpreting the mass spectral data, thereby accelerating research and development efforts.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyne Fragmentation.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Canadian Science Publishing. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • PMC. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • j-stage. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
  • Slideshare. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne.
  • University of California, Los Angeles. Mass Spectrometry.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS).
  • RSC Publishing. Chemistry of crown ethers: the mass spectra of macrocyclic polyethers.
  • Doc Brown's Chemistry. (2026, March 10). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern.
  • PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
  • ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.
  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • NIST WebBook. Propiolic acid.
  • Santa Cruz Biotechnology. 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid.
  • PubChemLite. 3-(oxan-2-yl)prop-2-ynoic acid (C8H10O3).
  • ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a....
  • Sigma-Aldrich. 3-(oxan-4-yl)prop-2-ynoic acid.
  • NextSDS. 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information.
  • lookchem. Cas 952685-59-5,3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANAL.
  • Wikipedia. Propiolic acid.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-(Oxan-4-yl)prop-2-ynoic Acid

This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption peaks for 3-(Oxan-4-yl)prop-2-ynoic acid. Designed for researchers, scientists, and professionals in drug development, this document o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption peaks for 3-(Oxan-4-yl)prop-2-ynoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with alternative analytical techniques, supported by experimental protocols and data interpretation. Our objective is to furnish a comprehensive resource that is both theoretically grounded and practically applicable.

Introduction to 3-(Oxan-4-yl)prop-2-ynoic Acid and its Spectroscopic Characterization

3-(Oxan-4-yl)prop-2-ynoic acid is a bifunctional molecule of interest in medicinal chemistry and organic synthesis, incorporating a terminal alkyne, a carboxylic acid, and a saturated heterocyclic ether (oxane) ring. The unique combination of these functional groups necessitates a robust analytical framework for its unequivocal identification and characterization. Infrared (IR) spectroscopy serves as a rapid and powerful tool for confirming the presence of these key functional groups by probing their characteristic vibrational frequencies. This guide will elucidate the expected IR absorption profile of this molecule and compare the insights gained from IR with those from other common analytical techniques.

Predicted Infrared (IR) Absorption Spectrum of 3-(Oxan-4-yl)prop-2-ynoic Acid

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate predicted spectrum can be constructed by analyzing the characteristic absorption frequencies of its constituent functional groups. The IR spectrum is a composite of these individual absorptions.

Key Expected Absorption Peaks:
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ .[1][2][3] This characteristic broadness is a result of extensive intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state.

  • ≡C-H Stretch (Terminal Alkyne): A sharp and strong peak is expected around 3300 cm⁻¹ .[4][5][6][7] This peak is highly diagnostic for a terminal alkyne and may sometimes be observed as a sharp feature superimposed on the broad O-H stretch.

  • C-H Stretch (Aliphatic): Absorptions corresponding to the C-H stretching vibrations of the oxane ring will appear in the 3000-2850 cm⁻¹ region.[8] These are typically of medium to strong intensity.

  • C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the range of 2260-2100 cm⁻¹ .[4][6] The intensity of this peak for terminal alkynes is generally greater than for internal alkynes. Its presence in this relatively uncongested region of the spectrum is a strong indicator of the alkyne functionality.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected between 1760 and 1690 cm⁻¹ .[2][3][9] For a hydrogen-bonded carboxylic acid dimer, this peak typically appears around 1710 cm⁻¹.[2][3] Conjugation with the adjacent alkyne may shift this peak slightly.

  • C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands are anticipated in the fingerprint region, typically between 1320-1000 cm⁻¹ .[10] The oxane ring ether C-O-C stretch and the carboxylic acid C-O stretch will contribute to absorptions in this area.

  • O-H Bend (Carboxylic Acid): A medium intensity, broad band may be observed around 950-910 cm⁻¹ corresponding to the out-of-plane bending of the hydrogen-bonded O-H group.[10]

  • ≡C-H Bend (Terminal Alkyne): A bending vibration for the terminal alkyne C-H bond may be seen in the 700-610 cm⁻¹ region.[5]

The diagram below illustrates the molecular structure and the origins of these key vibrational modes.

Caption: Molecular structure of 3-(Oxan-4-yl)prop-2-ynoic acid with key IR vibrational modes.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Identifies functional groups (O-H, C=O, C≡C, ≡C-H, C-O-C).Fast, non-destructive, provides a unique "fingerprint".Does not provide detailed information on the carbon-hydrogen framework or molecular weight.
¹H NMR Spectroscopy Shows the number of different types of protons, their chemical environment, and connectivity.Provides detailed structural information about the proton framework. The acidic proton of the carboxyl group would appear as a broad singlet far downfield (10-13 ppm).[1]Can have complex splitting patterns.
¹³C NMR Spectroscopy Indicates the number of chemically distinct carbon atoms.The carboxyl carbon has a characteristic chemical shift (160-185 ppm).[1][3] Alkyne carbons also have distinct shifts.Can be less sensitive than ¹H NMR.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula and fragmentation patterns.High sensitivity and accuracy for molecular weight determination. Signature fragmentations for carboxylic acids include the loss of OH (17 amu) and CO (28 amu).[1]Does not provide information on the specific arrangement of atoms (isomers).

Experimental Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that is ideal for the rapid analysis of solid and liquid samples with minimal preparation.

Instrumentation and Materials:
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 3-(Oxan-4-yl)prop-2-ynoic acid sample (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes.

Step-by-Step Procedure:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum Collection:

    • Clean the ATR crystal surface thoroughly with a soft wipe dampened with isopropanol to remove any residues. Allow the crystal to air dry completely.

    • Lower the ATR anvil to ensure no sample is present.

    • Collect a background spectrum. This is crucial as it subtracts the IR absorptions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal itself.

  • Sample Application:

    • Raise the ATR anvil.

    • Place a small amount of the solid 3-(Oxan-4-yl)prop-2-ynoic acid sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure mechanism on most modern ATR accessories is designed to apply optimal force.

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the expected values for the functional groups of 3-(Oxan-4-yl)prop-2-ynoic acid.

  • Cleaning:

    • Raise the anvil and carefully remove the sample from the crystal using a spatula and a laboratory wipe.

    • Clean the ATR crystal and anvil thoroughly with a solvent-dampened wipe to prepare for the next measurement.

The workflow for this experimental procedure is illustrated in the diagram below.

ATR_IR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal collect_background Collect Background Spectrum clean_crystal->collect_background apply_sample Apply Sample to Crystal collect_background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_sample_spectrum Collect Sample Spectrum apply_pressure->collect_sample_spectrum process_data Process and Analyze Data collect_sample_spectrum->process_data clean_up Clean Crystal and Anvil process_data->clean_up end End clean_up->end

Caption: Experimental workflow for obtaining an ATR-IR spectrum.

Conclusion

The structural elucidation of 3-(Oxan-4-yl)prop-2-ynoic acid is effectively achieved through a multi-technique analytical approach. IR spectroscopy provides a rapid and definitive means of identifying the key carboxylic acid, terminal alkyne, and ether functional groups. When combined with the detailed connectivity information from NMR and the molecular weight confirmation from mass spectrometry, a complete and unambiguous characterization of the molecule is achieved. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for researchers working with this and structurally related compounds.

References

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR: alkynes. [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Journal of Physical Chemistry A. (2019). Propiolic Acid in Solid Nitrogen: NIR- and UV-Induced cis → trans Isomerization and Matrix-Site-Dependent trans → cis Tunneling. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • ResearchGate. (n.d.). Comparison of a) the experimental infrared spectrum of the propiolic.... [Link]

  • PubChem. (n.d.). Propiolic Acid. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. IR Chart. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

  • NextSDS. (n.d.). 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information. [Link]

  • LookChem. (n.d.). Cas 952685-59-5,3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANAL. [Link]

  • Chem-Station. (n.d.). 856414-68-1 | 3-オキソ-3-(テトラヒドロピラン-4-イル)プロピオン酸エチルエステル. [Link]

  • NIST. (n.d.). Silicic acid (H4SiO4), tetrapropyl ester. [Link]

Sources

Comparative

Comparative Guide to LC-MS Method Development for 3-(Oxan-4-yl)prop-2-ynoic Acid Quantification

Introduction: The Analytical Challenge of a Small Polar Therapeutic 3-(Oxan-4-yl)prop-2-ynoic acid is a small molecule characterized by high polarity, conferred by its carboxylic acid group and the oxane ring, and a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Small Polar Therapeutic

3-(Oxan-4-yl)prop-2-ynoic acid is a small molecule characterized by high polarity, conferred by its carboxylic acid group and the oxane ring, and a compact structure. In drug development, the precise and accurate quantification of such compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies.[1][2] However, these molecular characteristics present a significant analytical challenge for conventional liquid chromatography-mass spectrometry (LC-MS) methods.

The primary obstacle is poor retention on standard reversed-phase (RPLC) columns, the workhorse of most bioanalytical laboratories.[3][4][5] Highly polar molecules have a low affinity for the hydrophobic stationary phase and tend to elute in or near the void volume, leading to poor chromatographic resolution, peak shape, and susceptibility to matrix effects.[6] Furthermore, while carboxylic acids can be analyzed in negative ionization mode, achieving optimal sensitivity and selectivity requires a carefully developed method.[7][8]

This guide provides a comparative analysis of three robust LC-MS strategies for the quantification of 3-(Oxan-4-yl)prop-2-ynoic acid. We will explore the underlying principles, provide detailed experimental protocols, and present comparative performance data to empower researchers to select the most suitable approach for their laboratory and study objectives. All methods are designed with the principles of bioanalytical method validation, as outlined by the FDA and EMA, in mind.[9][10][11]

Comparison of Chromatographic Strategies

We will evaluate three distinct approaches:

  • Direct Analysis via Advanced Reversed-Phase Liquid Chromatography (RPLC) : Leveraging modern stationary phases designed for polar analyte retention.

  • Orthogonal Separation via Hydrophilic Interaction Liquid Chromatography (HILIC) : A powerful alternative that promotes retention of highly polar compounds.

  • Analyte Modification via Chemical Derivatization followed by RPLC : A classic strategy to enhance retention and improve ionization efficiency.

Approach 1: Advanced Reversed-Phase Liquid Chromatography (RPLC)

Principle & Rationale: This approach is often the most direct. Instead of using traditional C18 columns, we employ stationary phases engineered for stability and interaction in highly aqueous mobile phases. Columns like the Waters ACQUITY UPLC HSS T3 are designed with a lower ligand density and a trifunctionally bonded C18 phase, which allows water to penetrate the bonded phase and prevents the "dewetting" or phase collapse that plagues conventional columns under these conditions.[12][13] This enables the use of low organic content mobile phases necessary to retain polar analytes like our target compound.[4][14]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for injection.

  • LC-MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or similar.

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 2
      3.0 30
      3.1 95
      4.0 95
      4.1 2

      | 5.0 | 2 |

    • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX ZenoTOF 7600, Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transition: [Hypothetical] Precursor [M-H]⁻: m/z 167.1 → Product: m/z 123.1 (corresponding to loss of CO₂).

    • Key MS Parameters: Capillary Voltage: -3.0 kV; Source Temp: 150°C; Desolvation Temp: 500°C.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Plasma Sample (50 µL) p2 Add ACN with IS (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject on HSS T3 Column p4->a1 a2 Gradient Elution a1->a2 a3 ESI- MS/MS Detection a2->a3 d1 Quantification a3->d1

Caption: Advanced RPLC workflow for direct quantification.

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle & Rationale: HILIC is an excellent alternative when RPLC provides insufficient retention.[4][15] The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase high in organic solvent. For 3-(Oxan-4-yl)prop-2-ynoic acid, this provides strong retention without the need for ion-pairing agents, which can cause ion suppression in the MS source.[15] Amide-based columns are versatile for separating polar acidic and neutral compounds.[16]

  • Sample Preparation (Protein Precipitation):

    • Identical to the RPLC protocol to ensure a consistent comparison. The high acetonitrile content of the final extract is ideal for direct injection onto a HILIC column.

  • LC-MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or similar.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 95
      3.5 50
      3.6 50
      4.0 95

      | 5.0 | 95 |

    • Mass Spectrometer: Same as Approach 1.

    • Ionization Mode: ESI, Negative.

    • MRM Transition: [Hypothetical] Precursor [M-H]⁻: m/z 167.1 → Product: m/z 123.1.

    • Key MS Parameters: Same as Approach 1.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Plasma Sample (50 µL) p2 Add ACN with IS (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject on BEH Amide Column p4->a1 a2 Gradient Elution (High ACN) a1->a2 a3 ESI- MS/MS Detection a2->a3 d1 Quantification a3->d1

Caption: HILIC workflow for enhanced polar retention.

Approach 3: Chemical Derivatization followed by RPLC

Principle & Rationale: This strategy chemically modifies the analyte to improve its analytical properties.[17][18] By reacting the carboxylic acid group, we can achieve two goals: 1) decrease polarity, thereby significantly increasing retention on a conventional C18 column, and 2) introduce a moiety that is more easily ionized, boosting MS signal intensity.[3][6] Here, we use 3-nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent (EDC). This reaction is robust and the resulting derivative has excellent chromatographic properties and ionizes well in negative ESI mode.[3][19]

  • Sample Preparation (Derivatization):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge as before.

    • Evaporate 100 µL of the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a solution containing 20 mM 3-NPH and 20 mM EDC in 50:50 Acetonitrile:Water.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature and add 50 µL of water before injection.

  • LC-MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: Standard C18 Column (e.g., Phenomenex Luna C18(2), 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 20
      4.0 80
      4.1 95
      5.0 95
      5.1 20

      | 6.0 | 20 |

    • Mass Spectrometer: Same as Approach 1.

    • Ionization Mode: ESI, Negative.

    • MRM Transition: [Hypothetical] Precursor [M-H]⁻: m/z 302.1 → Product: m/z 137.0 (corresponding to the 3-nitrophenyl moiety).

    • Key MS Parameters: Same as Approach 1.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Plasma PPT p2 Evaporate Supernatant p1->p2 p3 Add Derivatization Reagents p2->p3 p4 Incubate (60°C, 30 min) p3->p4 a1 Inject on Standard C18 Column p4->a1 a2 Gradient Elution a1->a2 a3 ESI- MS/MS Detection a2->a3 d1 Quantification a3->d1

Caption: Derivatization workflow to enhance retention and sensitivity.

Performance Comparison

The following table summarizes the expected performance characteristics of each method based on empirical knowledge from similar small polar acid quantifications.

ParameterApproach 1: Advanced RPLCApproach 2: HILICApproach 3: Derivatization + RPLCJustification
Retention Time (RT) ~1.5 min~3.0 min~3.8 minHILIC and Derivatization provide stronger retention than direct RPLC.
Peak Asymmetry 1.3 - 1.51.1 - 1.31.0 - 1.2HILIC and derivatization often yield more symmetric peaks for polar acids.
Linearity (r²) > 0.995> 0.995> 0.998All methods should provide excellent linearity; derivatization may improve signal-to-noise at the low end.
LOQ (pg/mL) 50255Derivatization typically offers the highest sensitivity by improving ionization efficiency.[6][20]
Matrix Effect (%) 85 - 110%90 - 105%95 - 105%Later elution in HILIC and derivatization moves the analyte away from early-eluting matrix components.
Recovery (%) > 90%> 90%> 85%Recovery for derivatization can be slightly lower due to the additional reaction and cleanup steps.
Workflow Complexity LowMediumHighRPLC is simplest; HILIC requires careful equilibration; derivatization adds multiple steps.

Discussion and Recommendations

Choosing the optimal method depends on balancing the required sensitivity, desired throughput, and available resources.

  • Approach 1 (Advanced RPLC): This method is the fastest and simplest to implement. It is an excellent choice for applications where moderate sensitivity (LOQ ~50 pg/mL) is sufficient, such as in later-stage clinical trials with higher dosing. Its primary advantage is speed and robustness with minimal method development time.[4]

  • Approach 2 (HILIC): HILIC offers a significant improvement in retention and a modest boost in sensitivity over RPLC. It is well-suited for studies requiring lower quantification limits without the added complexity of chemical derivatization. However, HILIC methods can require longer column equilibration times and may be more sensitive to matrix composition, demanding careful method development and system suitability checks.[4]

  • Approach 3 (Chemical Derivatization): This approach provides the ultimate sensitivity and superior chromatography.[3][6] It is the method of choice for discovery-phase studies, toxicokinetics, or any application demanding the lowest possible limit of quantification. The trade-off is a significantly more complex and time-consuming sample preparation workflow, which reduces throughput and introduces more potential sources of variability that must be carefully controlled and validated.

Final Recommendation: For a new project involving 3-(Oxan-4-yl)prop-2-ynoic acid, I would recommend starting with Approach 2 (HILIC) . It represents the best compromise between performance and complexity. It directly addresses the primary challenge of poor retention while offering a sensitivity gain over RPLC. If the required LOQ cannot be achieved with HILIC, then Approach 3 (Chemical Derivatization) should be implemented as the gold standard for high-sensitivity applications.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Technology Networks. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Waters Corporation. [Link]

  • Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

  • A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. SCIEX. [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • A rapid reversed-phase LC-MS method for polar metabolite profiling. bioRxiv. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. PubMed. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. SCIEX. [Link]

  • Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Oxan-4-yl)prop-2-ynoic Acid

This document provides a detailed protocol for the safe handling and disposal of 3-(Oxan-4-yl)prop-2-ynoic acid (CAS No. 1344373-23-4), a compound frequently utilized in research and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(Oxan-4-yl)prop-2-ynoic acid (CAS No. 1344373-23-4), a compound frequently utilized in research and drug development. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a terminal alkyne, necessitates a stringent and informed approach to waste management to mitigate potential hazards and ensure regulatory compliance. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Part 1: Core Hazard Assessment and Safety Principles

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The primary risks associated with 3-(Oxan-4-yl)prop-2-ynoic acid stem from its two key functional groups.

  • Carboxylic Acid Moiety: This group imparts acidic properties. While not a strong acid, it can cause irritation upon contact and will react exothermically with bases.

  • Terminal Alkyne Moiety: The proton on the sp-hybridized carbon is weakly acidic. In the presence of strong bases or certain metal salts (particularly those of copper, silver, or mercury), it can be deprotonated to form acetylide anions. These anions are highly reactive and can be explosive, especially when dried.[1]

Based on available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] Therefore, the following core safety principles are non-negotiable.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing standard laboratory PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant laboratory coat.

Engineering Controls

All procedures, especially quenching and neutralization steps, must be performed within a certified chemical fume hood to prevent inhalation of any potential aerosols and to contain any unforeseen reactions.[3]

Incompatible Materials

To prevent hazardous reactions, waste containing 3-(Oxan-4-yl)prop-2-ynoic acid must be kept separate from:

  • Strong bases (unless used in a controlled quenching procedure).

  • Strong oxidizing agents.[1]

  • Heavy metal salts.[1]

Part 2: Disposal Decision Workflow

The correct disposal pathway depends entirely on the form of the chemical waste. The following workflow provides a clear decision-making process for laboratory personnel.

G start 3-(Oxan-4-yl)prop-2-ynoic Acid Waste Generated decision Is the waste a reaction mixture or unadulterated compound? start->decision pure_compound Unused / Expired / Pure Compound decision->pure_compound Pure Compound reaction_mixture Dilute Reaction Mixture (Aqueous or Organic) decision->reaction_mixture Reaction Mixture protocol_a Follow Protocol A: Direct EHS Disposal pure_compound->protocol_a protocol_b Follow Protocol B: Quench, Neutralize, and Collect reaction_mixture->protocol_b

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Oxan-4-yl)prop-2-ynoic acid
Reactant of Route 2
Reactant of Route 2
3-(Oxan-4-yl)prop-2-ynoic acid
© Copyright 2026 BenchChem. All Rights Reserved.